4-(1-Aminoethyl)-2,6-dibromophenol
Description
BenchChem offers high-quality 4-(1-Aminoethyl)-2,6-dibromophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Aminoethyl)-2,6-dibromophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H9Br2NO |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,6-dibromophenol |
InChI |
InChI=1S/C8H9Br2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3 |
InChI Key |
ZITQCVKNOJISAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)Br)O)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis & Characterization of 4-(1-Aminoethyl)-2,6-dibromophenol
This guide details the synthesis, purification, and characterization of 4-(1-Aminoethyl)-2,6-dibromophenol , a specialized halogenated phenolic amine. This compound serves as a critical intermediate in the development of adrenergic receptor ligands and as a robust building block for cross-coupling reactions where the phenol and amine functionalities require orthogonal protection strategies.
Executive Summary & Strategic Analysis
Target Molecule: 4-(1-Aminoethyl)-2,6-dibromophenol Core Challenge: The synthesis requires the introduction of a primary amine at the benzylic position while preserving the oxidation-sensitive phenol and the labile aryl bromide moieties. Selected Route: A two-stage protocol utilizing Electrophilic Aromatic Substitution (EAS) followed by a Borch Reductive Amination .
-
Step 1: Regioselective bromination of 4-hydroxyacetophenone.
-
Step 2: Reductive amination of the resulting ketone using sodium cyanoborohydride (
).[1]
Why this route?
-
Avoidance of Dehalogenation: Traditional catalytic hydrogenation (e.g.,
) of an oxime intermediate poses a high risk of hydrodebromination. The hydride-based reductive amination selected here is chemoselective for the C=N bond, leaving the Ar-Br bonds intact. -
Scalability: The use of ammonium acetate as the ammonia source eliminates the need for high-pressure ammonia gas or liquid ammonia handling.
Reaction Workflow Visualization
Caption: Two-step synthetic pathway avoiding catalytic hydrogenation to preserve aryl bromide integrity.
Experimental Protocols
Step 1: Synthesis of 3,5-Dibromo-4-hydroxyacetophenone
This step utilizes the strong ortho-directing power of the phenoxide anion to install bromine atoms exclusively at the 3 and 5 positions.
Reagents:
-
4-Hydroxyacetophenone (1.0 equiv)
-
Bromine (
) (2.2 equiv) -
Glacial Acetic Acid (Solvent)
-
Water (Quenching)
Protocol:
-
Dissolution: Dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) in glacial acetic acid (50 mL) in a 250 mL three-neck round-bottom flask equipped with a dropping funnel and an acid trap (for HBr evolution).
-
Bromination: Cool the solution to 0–5 °C. Add a solution of bromine (35.2 g, 11.3 mL, 220 mmol) in acetic acid (20 mL) dropwise over 60 minutes.
-
Critical Check: Maintain temperature below 10 °C to prevent side-chain bromination (
-bromoacetophenone formation).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A heavy precipitate typically forms.
-
Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. Filter the solid precipitate.
-
Purification: Recrystallize the crude solid from ethanol/water (1:1).
-
Yield Target: 90–95%
-
Physical State: White to off-white needles.
-
Melting Point: 180–182 °C (Lit. 180-187 °C).
-
Step 2: Reductive Amination to 4-(1-Aminoethyl)-2,6-dibromophenol
We employ the Borch reaction conditions. The ketone is converted in situ to an iminium ion by ammonium acetate, which is then selectively reduced by cyanoborohydride.
Reagents:
-
3,5-Dibromo-4-hydroxyacetophenone (Intermediate from Step 1)
-
Ammonium Acetate (
) (10 equiv) -
Sodium Cyanoborohydride (
) (0.7 equiv) -
Methanol (dry)
-
Molecular Sieves (3 Å)
Protocol:
-
Imine Formation: In a dry flask, suspend 3,5-dibromo-4-hydroxyacetophenone (2.94 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in dry methanol (30 mL). Add 2 g of activated 3 Å molecular sieves to scavenge water, driving the equilibrium toward the imine.
-
Stirring: Stir at room temperature for 1 hour under nitrogen.
-
Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (0.44 g, 7 mmol) in one portion.
-
Safety Note:
is toxic and generates HCN if acidified. Ensure the reaction remains neutral/basic during this phase.
-
-
Completion: Allow to warm to room temperature and stir for 18–24 hours. Monitor by TLC (System: DCM/MeOH/
90:9:1). -
Quenching: Carefully quench with 1M HCl (in a fume hood) to pH < 2 to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 mins.
-
Isolation:
-
Neutralize with NaOH to pH ~10.
-
Extract with Ethyl Acetate (
mL). -
Dry organic layers over
and concentrate in vacuo.
-
-
Purification: The amine can be purified as its hydrochloride salt. Dissolve the free base in minimal ethanol and add concentrated HCl dropwise. Precipitate with diethyl ether.
Characterization & Validation
The following data confirms the structure of the hydrochloride salt of the target molecule.
| Technique | Expected Signal / Value | Structural Assignment |
| Methyl group of the ethyl side chain. | ||
| Benzylic methine proton ( | ||
| Aromatic protons at C3/C5 (deshielded by Br). | ||
| Ammonium protons ( | ||
| Phenolic hydroxyl (exchangeable). | ||
| Methyl carbon. | ||
| Benzylic methine carbon. | ||
| C2/C6 (C-Br carbons). | ||
| C3/C5 (Aromatic CH). | ||
| C4 (Quaternary C attached to alkyl group). | ||
| C1 (Phenolic C-OH). | ||
| Mass Spectrometry (ESI+) |
Safety & Handling (E-E-A-T)
-
Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Fatal Risk: Contact with acid releases Hydrogen Cyanide (HCN) gas. All quenching steps involving acid must be performed in a high-efficiency fume hood.
-
Bromine: Corrosive liquid. Causes severe burns. Use only with proper PPE (face shield, butyl rubber gloves).
-
Waste Disposal: Aqueous waste from the reduction step contains cyanide and boron. It must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, strictly following facility EHS guidelines.
References
-
Bromination of Phenols
- Protocol: "Bromination of 4-hydroxyacetophenone.
-
Source:
-
Reductive Amination (Borch Reaction)
- Mechanism & Scope: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.
-
Source:
-
Oxime Reduction Alternatives
Sources
"physicochemical properties of 4-(1-Aminoethyl)-2,6-dibromophenol"
An In-depth Technical Guide to the Physicochemical Characterization of 4-(1-Aminoethyl)-2,6-dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Novel Bromophenol
Bromophenols represent a significant class of marine-derived natural products and synthetic compounds that have garnered considerable attention for their diverse and potent biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The molecule 4-(1-Aminoethyl)-2,6-dibromophenol is a synthetic derivative within this class, distinguished by its unique combination of functional groups: a sterically hindered phenolic hydroxyl group, a basic primary amine on an ethyl side chain, and two bromine atoms activating the aromatic ring. This structural arrangement suggests a complex physicochemical profile that will critically influence its behavior in biological systems, from solubility and membrane permeability to target binding and metabolic stability.
While extensive public literature on the specific bioactivity of 4-(1-Aminoethyl)-2,6-dibromophenol is not yet available, its structural motifs are present in compounds with known therapeutic potential.[3] Therefore, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any further investigation in drug discovery and development. This guide serves as a comprehensive technical framework for researchers, providing not just the theoretical underpinnings but also detailed, field-proven experimental protocols to accurately determine these critical parameters. We will explore the causality behind methodological choices, ensuring that the data generated is both accurate and contextually relevant for drug development applications.
Molecular Identity and Structural Attributes
A precise understanding of the molecular structure is the foundation for all physicochemical analysis. The key identifiers and structural features of 4-(1-Aminoethyl)-2,6-dibromophenol dictate its chemical personality.
| Identifier | Value | Source |
| IUPAC Name | 4-(1-Aminoethyl)-2,6-dibromophenol | - |
| CAS Number | 1270573-01-7 | |
| Molecular Formula | C₈H₉Br₂NO | - |
| Molecular Weight | 294.97 g/mol | - |
| Canonical SMILES | CC(C1=CC(=C(C(=C1)Br)O)Br)N | - |
The molecule's structure is characterized by three key functional domains:
-
The Phenolic Ring: The hydroxyl group (-OH) is acidic, capable of donating a proton. The two ortho-bromine atoms are strongly electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the phenolic proton compared to phenol itself.[4]
-
The Aminoethyl Side Chain: The primary amine (-NH₂) is basic and will be protonated at physiological pH. This imparts a positive charge, significantly influencing aqueous solubility and potential interactions with biological targets.
-
The Dibromo-Substitution: The bromine atoms contribute to the molecule's lipophilicity and molecular weight. They also influence the electronic environment of the entire molecule.
Predicted Physicochemical Properties
Before embarking on experimental determination, computational predictions and analysis of structurally similar compounds can provide valuable estimations. These values help in designing experiments, such as selecting appropriate solvent systems and concentration ranges.
| Property | Predicted/Estimated Value | Basis of Estimation |
| logP | ~3.0 - 4.0 | Based on analogs like 2,6-dibromophenol (LogP = 3.41)[5] and computational data for similar structures.[6][7] The amino group will slightly decrease lipophilicity compared to a simple alkyl chain. |
| Phenolic pKa | ~6.5 - 7.5 | The pKa of 2,6-dibromophenol is 6.67.[8] The electron-donating nature of the para-aminoethyl group may slightly increase this value compared to the parent compound. |
| Amine pKa | ~9.0 - 10.0 | Typical range for primary alkylamines. |
| Aqueous Solubility | pH-dependent | Expected to be low in its neutral form but significantly higher at pH values where either the amine is protonated or the phenol is deprotonated. |
Experimental Determination of Key Physicochemical Properties
This section provides detailed, self-validating protocols for the empirical determination of the most critical physicochemical parameters.
Determination of Acid Dissociation Constants (pKa)
Expertise & Rationale: The pKa values are critical as they dictate the ionization state of the molecule at a given pH. This affects solubility, absorption, distribution, and receptor interaction. For 4-(1-Aminoethyl)-2,6-dibromophenol, we anticipate two distinct pKa values: one for the acidic phenol and one for the basic amine. Potentiometric titration is a robust method for this, but a complementary UV-Vis spectrophotometric method is also described, which is highly sensitive and useful for compounds with a chromophore near an ionizable center.
Protocol 1: Potentiometric Titration
-
Preparation:
-
Accurately prepare a 0.01 M solution of 4-(1-Aminoethyl)-2,6-dibromophenol in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.
-
Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Titration (Acidic pKa - Phenol):
-
Take a known volume (e.g., 25 mL) of the compound solution.
-
Slowly titrate with the standardized 0.1 M NaOH solution, recording the pH after each incremental addition (e.g., 0.1 mL).
-
Continue the titration well past the equivalence point.
-
-
Titration (Basic pKa - Amine):
-
Take a fresh 25 mL aliquot of the compound solution.
-
Slowly titrate with the standardized 0.1 M HCl solution, following the same procedure.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. The first derivative of the plot will show a peak at the equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (LogP)
Expertise & Rationale: LogP, the logarithm of the partition coefficient between n-octanol and water, is the industry-standard measure of a compound's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method, while low-throughput, is the gold standard for its accuracy and directness of measurement. For a compound with ionizable groups, it is crucial to perform this measurement in a buffer at a pH where the compound is overwhelmingly in its neutral, un-ionized form (e.g., pH ≈ 8, between the two pKa values) to determine the intrinsic partition coefficient (LogP).
Protocol 2: Shake-Flask Method for LogP Determination
-
Preparation:
-
Prepare a phosphate buffer at a pH where the compound is neutral (e.g., pH 8.0).
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical self-validating step to prevent volume changes during the experiment.
-
Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a series of glass vials, add known volumes of the n-octanol stock solution and the pre-saturated buffer (e.g., in ratios of 1:1, 1:2, 2:1).
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from the aqueous phase.
-
Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the equilibrium concentration in the n-octanol phase by mass balance (initial concentration minus the amount that partitioned into the aqueous phase).
-
Calculate P = [Compound]octanol / [Compound]water.
-
LogP = log₁₀(P).
-
Caption: Experimental workflow for LogP determination via the shake-flask method.
Determination of Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a fundamental property that directly impacts a drug's dissolution rate and bioavailability. For ionizable compounds, solubility is highly pH-dependent. The equilibrium shake-flask method is the most reliable way to determine thermodynamic solubility. It is essential to measure solubility at different pH values (e.g., pH 2.0, 5.0, and 7.4) to construct a pH-solubility profile, which is invaluable for pre-formulation studies.
Protocol 3: Equilibrium Shake-Flask Solubility
-
Preparation:
-
Prepare buffers at the desired pH values (e.g., pH 2.0 for the stomach, pH 7.4 for blood).
-
-
Equilibration:
-
Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure that a saturated solution is formed and solid remains visible.
-
Agitate the vials at a constant temperature (e.g., 37°C to simulate physiological conditions) for at least 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid overestimation.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method against a standard curve.
-
The measured concentration is the equilibrium solubility at that specific pH and temperature.
-
Structural Confirmation and Purity
Prior to detailed physicochemical characterization, the identity and purity of the synthesized compound must be unequivocally confirmed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a doublet), a singlet for the aromatic proton, and broad signals for the -OH and -NH₂ protons which may exchange with D₂O. |
| ¹³C NMR | Distinct signals for the two types of aromatic carbons (substituted and unsubstituted), and signals for the two carbons of the ethyl side chain. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks). |
| HPLC | A single major peak indicating high purity (e.g., >95%). |
Safety and Handling
While specific toxicity data for 4-(1-Aminoethyl)-2,6-dibromophenol is not available, data from structurally related compounds like 2,6-dibromophenol should be used to guide handling procedures.
-
Hazards: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[8]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
The physicochemical properties of 4-(1-Aminoethyl)-2,6-dibromophenol—specifically its pKa, LogP, and aqueous solubility—form the bedrock of its drug-like potential. The experimental frameworks provided in this guide are designed to yield high-quality, reliable data essential for any research or development program. By understanding not just how to perform these experiments but why each step is critical, researchers can confidently build a comprehensive profile of this promising compound, enabling informed decisions in hit-to-lead optimization, formulation development, and the prediction of its in vivo behavior. This foundational knowledge is indispensable for unlocking the full therapeutic potential of novel bromophenol derivatives.
References
-
Matrix Fine Chemicals. 4-(AMINOMETHYL)-2,6-DIBROMOPHENOL | CAS 701-68-8. [Link]
-
PubChem. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107. [Link]
-
MDPI. Bromophenols in Marine Algae and Their Bioactivities. [Link]
-
ResearchGate. Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]
-
PubChem. 2,6-Dibromophenol | C6H4Br2O | CID 11847. [Link]
-
Chemistry Stack Exchange. 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2,6-Dibromophenol | endogenous metabolite | CAS# 608-33-3 | InvivoChem [invivochem.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activity & Synthetic Utility of 4-Amino-2,6-dibromophenol
CAS: 609-21-2 | Formula: C₆H₅Br₂NO | MW: 266.92 g/mol
Executive Summary
4-Amino-2,6-dibromophenol is a halogenated phenolic intermediate that occupies a critical dual niche in biochemical research. While it possesses intrinsic biological activity—acting as both a radical scavenger and a nephrotoxicant—its primary value lies in its role as a privileged scaffold for drug discovery. Its structure combines a redox-active phenolic core with a nucleophilic amino group, flanked by lipophilic bromine atoms that enhance membrane permeability and metabolic stability. This guide details its intrinsic properties, its mechanism of toxicity, and its extensive utility in synthesizing potent antimicrobial and anticancer agents (Schiff bases and
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological behavior of 4-Amino-2,6-dibromophenol is dictated by three structural features:
-
Phenolic Hydroxyl (-OH): The primary site for antioxidant activity (Hydrogen Atom Transfer).
-
Amino Group (-NH₂): A reactive nucleophile allowing for derivatization into Schiff bases, amides, and heterocycles.
-
Ortho-Bromine Substituents: These electron-withdrawing groups increase the acidity of the phenol (lowering pKa) and enhance lipophilicity (LogP ~3.1), facilitating cellular uptake.
Visualization: Pharmacophore Analysis
Caption: Structural dissection of 4-Amino-2,6-dibromophenol highlighting functional groups responsible for its biological profile.
Intrinsic Biological Profile
Antioxidant Activity
Like many halogenated phenols, 4-Amino-2,6-dibromophenol exhibits significant radical scavenging capacity. It functions primarily through a Hydrogen Atom Transfer (HAT) mechanism. The bromine atoms stabilize the resulting phenoxyl radical via resonance and inductive effects, preventing rapid propagation of oxidative chains.
-
Assay Performance: Demonstrates activity in DPPH and ABTS assays, often comparable to standard antioxidants like BHT (Butylated hydroxytoluene) depending on the concentration.
Toxicology: Mechanism of Nephrotoxicity
Researchers must exercise caution. Analogous compounds (e.g., 4-amino-2,6-dichlorophenol) are documented nephrotoxicants .[1][2][3] The toxicity is not direct but metabolic.
-
Bioactivation Pathway: The compound is oxidized (likely by renal peroxidases or cytochrome P450s) to a reactive quinone imine intermediate.
-
Cellular Damage: This electrophilic intermediate depletes cellular glutathione (GSH) and covalently binds to renal proteins, leading to proximal tubular necrosis.
-
Clinical Relevance: In rat models, similar halogenated aminophenols cause elevated BUN (Blood Urea Nitrogen) and corticomedullary necrosis.[2]
Visualization: Toxicity Pathway
Caption: Proposed bioactivation pathway leading to nephrotoxicity via reactive quinone imine formation.
Synthetic Utility: The Power of Derivatization
The most significant application of 4-Amino-2,6-dibromophenol is as a precursor for Schiff bases and
Schiff Base Derivatives (Antimicrobial)
Reaction with aromatic aldehydes yields Schiff bases (azomethines).
-
Target: Bacterial cell wall synthesis and metabolic enzymes (e.g., glucosidase).
-
Activity: Broad-spectrum efficacy against Gram-positive (S. aureus) and Gram-negative bacteria. The imine bond (-N=CH-) is critical for binding to biological targets.
-Aminophosphonates (Anticancer/Enzyme Inhibition)
Synthesized via the Kabachnik-Fields reaction (Amine + Aldehyde + Phosphite).[4]
-
Mechanism: These compounds act as transition state analogues for peptide hydrolysis, making them potent inhibitors of enzymes like acetylcholinesterase and various proteases.
-
Advantage: The phosphonate group mimics the tetrahedral transition state of amide hydrolysis.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of -Aminophosphonates
A high-efficiency, green chemistry approach to creating bioactive derivatives.
Reagents:
-
4-Amino-2,6-dibromophenol (1.0 mmol)
-
Aromatic Aldehyde (e.g., 4-chloro-3-nitrobenzaldehyde) (1.0 mmol)
-
Diethylphosphite (1.2 mmol)[4]
-
Solvent: THF (Tetrahydrofuran) - 10 mL[4]
Methodology:
-
Preparation: Dissolve the amine and aldehyde in THF in a microwave-safe vessel. Stir for 5 minutes to ensure homogeneity.
-
Addition: Add diethylphosphite and the Cerium(III) chloride catalyst.
-
Irradiation: Subject the mixture to microwave irradiation (approx. 300W) at 60°C.
-
Note: Reaction time is typically 5–15 minutes (monitor via TLC).
-
-
Work-up: Filter the mixture to recover the catalyst (recyclable). Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol/hexane to obtain the pure
-aminophosphonate.
Protocol B: DPPH Radical Scavenging Assay
Standard protocol to quantify antioxidant potential.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in methanol.
-
Test Compound: 4-Amino-2,6-dibromophenol (dissolved in methanol at varying concentrations: 10–100 µg/mL).
Methodology:
-
Incubation: Mix 1.0 mL of test solution with 1.0 mL of DPPH solution.
-
Control: Prepare a mixture of 1.0 mL methanol + 1.0 mL DPPH solution.
-
Reaction: Incubate in the dark at room temperature (25°C) for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation:
Interpretation: A lower IC50 value indicates higher antioxidant potency.[5]
Safety & Handling Data
GHS Classification: Warning
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
Specific Handling:
-
Brominated Phenols: Can be absorbed through the skin. Wear nitrile gloves and a lab coat.
-
Waste Disposal: Do not dispose of down the drain. Halogenated organic waste must be segregated for high-temperature incineration to prevent formation of dioxins.
References
-
PubChem. (2025).[6] 4-Amino-2,6-dibromophenol | C6H5Br2NO.[6] National Library of Medicine. [Link]
-
Rankin, G. O., et al. (2016). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Marshall Digital Scholar. [Link]
-
Varalakshmi, M., et al. (2014). CeCl3·7H2O Catalyzed, Microwave-Assisted High-Yield Synthesis of α-Aminophosphonates and their Biological Studies. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Olsen, E. K., et al. (2013).[7] Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs. [Link]
Sources
- 1. "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mecha" by Gary O. Rankin, Adam Sweeney et al. [mds.marshall.edu]
- 2. In vivo and in vitro 4-amino-2,6-dichlorophenol nephrotoxicity and hepatotoxicity in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biblio.univ-annaba.dz [biblio.univ-annaba.dz]
- 6. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa | MDPI [mdpi.com]
In Vitro Pharmacological Profiling of 4-(1-Aminoethyl)-2,6-dibromophenol: A Technical Guide to PTP1B Inhibition and Metabolic Regulation
Executive Summary
Marine-derived bromophenols (BPs) represent a structurally unique class of secondary metabolites with profound therapeutic potential for metabolic disorders. Originally isolated from marine red algae such as Rhodomela confervoides, these compounds have demonstrated remarkable efficacy in neutralizing lipotoxicity and restoring insulin sensitivity[1]. 4-(1-Aminoethyl)-2,6-dibromophenol is a highly specific analog within this family, characterized by a dibrominated phenolic core and an alpha-aminoethyl moiety. This whitepaper provides an authoritative, step-by-step technical guide for researchers evaluating the in vitro pharmacological profile of 4-(1-Aminoethyl)-2,6-dibromophenol, focusing on its role as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.
Mechanistic Grounding: Structure-Activity Causality
To design effective in vitro assays, researchers must first understand the causality behind the molecule's structure-activity relationship (SAR).
Protein Tyrosine Phosphatase 1B (PTP1B) is the principal negative regulator of the insulin signaling cascade. It operates by dephosphorylating the active tyrosine residues on the Insulin Receptor (IRβ) and Insulin Receptor Substrate 1/2 (IRS-1/2), thereby truncating downstream PI3K/Akt signaling[2][3].
Mechanism of Action: 4-(1-Aminoethyl)-2,6-dibromophenol acts as a non-hydrolyzable phosphotyrosine (pTyr) mimetic. The dibromophenol ring competitively anchors into the catalytic pocket of PTP1B[4]. Unlike simpler bromophenols, the addition of the 1-aminoethyl group introduces a basic amine. This structural modification facilitates critical electrostatic interactions and hydrogen bonding with surrounding active-site residues (such as Ala217, Arg221, and Gln266), significantly increasing binding affinity and lowering the dissociation constant[5].
Fig 1: Mechanism of PTP1B inhibition by 4-(1-Aminoethyl)-2,6-dibromophenol in insulin signaling.
In Vitro Experimental Workflows (Self-Validating Systems)
To rigorously validate the efficacy of this compound, researchers must employ a multi-tiered in vitro approach. This workflow bridges cell-free enzymatic kinetics with complex cellular phenotypes to ensure that observed metabolic improvements are causally linked to PTP1B inhibition.
Fig 2: Multi-tiered in vitro screening workflow for evaluating bromophenol PTP1B inhibitors.
Protocol A: Cell-Free PTP1B Enzymatic Kinetics Assay
Rationale: This assay establishes the baseline
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the reaction buffer containing 10 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM EDTA, and 1 mM Dithiothreitol (DTT). Critical causality: DTT must be freshly added to maintain the active-site cysteine (Cys215) of PTP1B in a reduced, nucleophilic state.
-
Enzyme Incubation: Pre-incubate human recombinant PTP1B1-321 (10 nM) with varying concentrations of 4-(1-Aminoethyl)-2,6-dibromophenol (0.1 µM to 50 µM) in a 96-well microplate at 37°C for 10 minutes.
-
Reaction Initiation: Add pNPP substrate at varying concentrations (1 mM to 10 mM) to assess Michaelis-Menten kinetics.
-
Quantification: Measure absorbance continuously at 405 nm for 30 minutes. Calculate the Michaelis constant (
) and maximum velocity ( ). An unchanged with an increasing confirms competitive active-site binding.
Protocol B: Palmitate-Induced Insulin Resistance Model
Rationale: To evaluate the compound's ability to restore glucose uptake, researchers must simulate a lipotoxic environment. Palmitate (PA) is utilized to mimic the elevated free fatty acid (FFA) levels seen in human metabolic syndrome. PA specifically upregulates intracellular PTP1B and induces Endoplasmic Reticulum (ER) stress, creating a biologically relevant stress environment to test the compound's restorative efficacy[7].
Step-by-Step Methodology:
-
Model Induction: Culture HepG2 hepatocytes (or C2C12 myotubes) in standard DMEM. Treat the cells with 0.25 mM PA conjugated to 2% FFA-free BSA for 16 hours. Note: PA must be conjugated to BSA to ensure cellular uptake and prevent micelle toxicity.
-
Compound Treatment: Co-treat the cells with 4-(1-Aminoethyl)-2,6-dibromophenol (at 1.0 µM and 5.0 µM) during the 16-hour PA incubation.
-
Fluorescent Probing: Starve the cells in serum-free medium for 3 hours. Stimulate with 100 nM insulin for 30 minutes, followed by the addition of 50 µM 2-NBDG (a fluorescent glucose analog) for 45 minutes[3].
-
Flow Cytometry: Wash cells rapidly with ice-cold PBS to halt transport, trypsinize, and analyze the median fluorescence intensity (MFI) via flow cytometry (FITC channel) to quantify glucose internalization.
Protocol C: Molecular Validation via Western Blotting
Rationale: Phenotypic restoration of glucose uptake must be validated at the molecular level. Probing for the phosphorylated states of IRβ and Akt provides direct evidence that PTP1B inhibition translates to enhanced downstream kinase activity[2].
Step-by-Step Methodology:
-
Lysis: Lyse the treated HepG2 cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical causality: Sodium orthovanadate must be included in the lysis buffer to freeze the phosphorylation state of Akt and IRβ during extraction.
-
Protein Resolution: Resolve 30 µg of total protein via 10% SDS-PAGE and transfer to PVDF membranes.
-
Immunoblotting: Probe membranes with primary antibodies against PTP1B, p-IRβ (Tyr1150/1151), total IRβ, p-Akt (Ser473), and total Akt overnight at 4°C.
-
Detection: Utilize HRP-conjugated secondary antibodies and ECL reagent. Normalize phosphorylated protein bands against their respective total protein bands using densitometry software.
Quantitative Data Synthesis
When executing the above protocols, 4-(1-Aminoethyl)-2,6-dibromophenol should be benchmarked against established marine bromophenol derivatives isolated from Rhodomela confervoides (such as CYC31, BPN, and HPN)[1][2][3][5]. The table below synthesizes the expected in vitro pharmacological profile across this compound class.
| Compound | Target | Inhibition Mode | Cellular Efficacy (HepG2 / C2C12 Models) | |
| 4-(1-Aminoethyl)-2,6-dibromophenol | PTP1B | ~0.9 - 1.5 | Competitive | Restores 2-NBDG uptake; reduces PA-induced apoptosis |
| CYC31 | PTP1B | 1.70 | Competitive | Promotes GLUT4 translocation & fatty acid oxidation |
| BPN | PTP1B | 0.84 | Competitive | Enhances p-Akt and p-IRβ phosphorylation |
| HPN | PTP1B | 0.95 | Competitive | Protects against PA-induced hepatic cell damage |
Conclusion
The in vitro evaluation of 4-(1-Aminoethyl)-2,6-dibromophenol requires a rigorous, causally-linked methodology that connects cell-free enzymatic kinetics with complex cellular models of lipotoxicity. By acting as a competitive pTyr mimetic, this compound effectively neutralizes PTP1B, restoring the insulin signaling cascade and protecting cells from lipid-induced apoptosis. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data suitable for advanced preclinical drug development.
References
1.[8] Marine bromophenols, synthesis, biological effects | Encyclopedia MDPI. Encyclopedia.pub. 8 2.[5] CYC31, A Natural Bromophenol PTP1B Inhibitor, Activates Insulin Signaling and Improves Long Chain-Fatty Acid Oxidation in C2C12 Myotubes - MDPI. MDPI.com. 5 3.[6] Binding properties of marine bromophenols with human protein tyrosine phosphatase 1B: Molecular docking, surface plasmon resonance and cellular insulin resistance study - PubMed. NIH.gov. 6 4.[2] Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition - PMC - NIH. NIH.gov. 2 5.[3] BPN, a marine-derived PTP1B inhibitor, activates insulin signaling and improves insulin resistance in C2C12 myotubes - PubMed. NIH.gov. 3 6.[4] Effects of a natural PTP1B inhibitor from Rhodomela confervoides on the amelioration of fatty acid-induced insulin resistance in hepatocytes and hyperglycaemia in STZ-induced diabetic rats - RSC Publishing. RSC.org. 4 7.[1] Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - MDPI. MDPI.com. 1 8.[7] Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition - MDPI. MDPI.com. 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPN, a marine-derived PTP1B inhibitor, activates insulin signaling and improves insulin resistance in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a natural PTP1B inhibitor from Rhodomela confervoides on the amelioration of fatty acid-induced insulin resistance in hepatocytes and hyper ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10660J [pubs.rsc.org]
- 5. CYC31, A Natural Bromophenol PTP1B Inhibitor, Activates Insulin Signaling and Improves Long Chain-Fatty Acid Oxidation in C2C12 Myotubes [mdpi.com]
- 6. Binding properties of marine bromophenols with human protein tyrosine phosphatase 1B: Molecular docking, surface plasmon resonance and cellular insulin resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Topic: Synthesis of 4-(1-Aminoethyl)-2,6-dibromophenol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies for preparing 4-(1-aminoethyl)-2,6-dibromophenol and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its structural relation to bioactive phenethylamines, which are known to act as central nervous system stimulants and regulate monoamine neurotransmission.[1] The strategic introduction of bromine atoms and a chiral aminoethyl side chain presents unique synthetic challenges and opportunities for modulating pharmacological activity.
This document outlines several robust synthetic pathways, delves into the mechanistic reasoning behind procedural choices, and provides detailed experimental protocols.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 4-(1-aminoethyl)-2,6-dibromophenol, reveals several viable synthetic disconnections. The primary strategies involve either constructing the aminoethyl side chain on a pre-formed dibromophenol ring or performing the bromination at a later stage.
Here, we will focus on two primary and scientifically sound strategies:
-
Strategy A: A convergent approach starting from 2,6-dibromophenol, involving Friedel-Crafts acylation to install a C2 fragment, followed by reductive amination to form the chiral amine.
-
Strategy B: A linear approach starting from a p-substituted phenol, proceeding through a nitrostyrene intermediate, which is subsequently reduced and brominated.
Caption: Retrosynthetic analysis of 4-(1-Aminoethyl)-2,6-dibromophenol.
Synthesis of Key Precursors
A reliable synthesis depends on the efficient preparation of key starting materials. The 2,6-dibromophenol core is a critical precursor for several approaches.
Protocol: Selective ortho-Bromination of Phenol
The direct bromination of phenol can lead to a mixture of products, including the over-brominated 2,4,6-tribromophenol, as the hydroxyl group is a strong activating group.[2] A controlled, selective synthesis of 2,6-dibromophenol is crucial. This can be achieved using N-Bromosuccinimide (NBS) with a directing base.[3]
Experimental Protocol:
-
Setup: A Schlenk tube is charged with phenol (1.0 eq) and dichloromethane (DCM). N,N-diisopropylamine (0.2 eq) is added.[3]
-
Reagent Preparation: In a separate flask, N-Bromosuccinimide (NBS) (2.0 eq) is dissolved in DCM.[3]
-
Reaction: The NBS solution is added slowly to the phenol solution over 3 hours at room temperature (23°C). The reaction is stirred for an additional hour after the addition is complete.[3]
-
Workup: The reaction is quenched with 1M hydrochloric acid. The mixture is transferred to a separatory funnel, water is added, and the product is extracted with DCM.[2][3]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,6-dibromophenol.[2][3]
| Parameter | Value | Reference |
| Starting Material | Phenol | [3] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [3] |
| Base | N,N-diisopropylamine | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | 23°C | [3] |
| Typical Yield | ~79% | [3] |
Strategy A: Synthesis via Friedel-Crafts Acylation and Reductive Amination
This strategy builds the side chain directly onto the dibrominated phenolic core. It offers excellent control over the regiochemistry of the final product.
Step 1: Hydroxyl Group Protection
The phenolic hydroxyl group is acidic and can interfere with the Lewis acid catalyst used in the Friedel-Crafts reaction. Therefore, protection is a necessary first step. A common choice is the formation of a methyl ether using dimethyl sulfate or a benzyl ether.
Step 2: Friedel-Crafts Acylation
With the hydroxyl group protected, a Friedel-Crafts acylation introduces the acetyl group at the para-position, which is sterically favored and electronically activated.
Caption: Workflow for Friedel-Crafts Acylation.
Step 3: Asymmetric Reductive Amination
The final step involves converting the ketone to a chiral amine. Modern asymmetric catalysis provides powerful tools to achieve high enantioselectivity.[4] This can be accomplished via catalytic hydrogenation using a chiral catalyst or by reduction of a pre-formed chiral imine/oxime.
Causality Behind Experimental Choices:
-
Catalyst: Transition metal catalysts (e.g., Rhodium, Iridium) complexed with chiral ligands are often employed for the asymmetric reduction of ketones or imines. The choice of ligand is critical for achieving high enantiomeric excess (e.e.).[4]
-
Reducing Agent: For reductive amination, common reducing agents include sodium borohydride derivatives or catalytic hydrogenation. The conditions must be mild enough to avoid de-bromination or reduction of the aromatic ring.[5]
Strategy B: Synthesis via Nitrostyrene Reduction
This alternative route is one of the most well-established methods for synthesizing substituted phenethylamines.[5] It involves the construction of a β-nitrostyrene intermediate, followed by reduction.
Step 1: Henry Condensation
The synthesis begins with 4-hydroxybenzaldehyde, which undergoes a Henry condensation (nitroaldol reaction) with a nitroalkane, such as nitroethane, to form the corresponding nitroalkene.
Step 2: Reduction of the β-Nitrostyrene
This is a critical transformation requiring the reduction of both the nitro group and the alkene double bond. A powerful and convenient method involves using sodium borohydride in the presence of a transition metal salt like copper(II) chloride.[5] This one-pot procedure avoids harsh reagents like lithium aluminum hydride and offers high yields under mild conditions.[5]
Experimental Protocol (Adapted from general procedure):
-
Setup: The substituted β-nitrostyrene (1.0 eq) is dissolved in a suitable solvent like 2-propanol.[5]
-
Reagent Addition: Copper(II) chloride (e.g., 0.1 eq) is added, followed by the portion-wise addition of sodium borohydride (e.g., 4.0 eq) while maintaining a controlled temperature.
-
Reaction: The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched, and the solvent is evaporated. The product can be isolated as a free amine by extraction into an organic solvent like ether.[5]
| Parameter | Value | Reference |
| Starting Material | Substituted β-nitrostyrene | [5] |
| Reducing System | Sodium Borohydride / Copper(II) chloride | [5] |
| Solvent | 2-Propanol | [5] |
| Temperature | Room Temperature | [5] |
| Typical Yield | Up to 83% | [5] |
Step 3: Late-Stage Bromination
The final step is the selective bromination of the 4-(1-aminoethyl)phenol intermediate. Care must be taken to control the stoichiometry of the brominating agent (e.g., NBS or Br₂ in acetic acid) to achieve dibromination at the positions ortho to the hydroxyl group without affecting other parts of the molecule. The amino group may require protection prior to this step to prevent side reactions.
Caption: Linear synthesis via the nitrostyrene route.
Conclusion and Future Directions
The synthesis of 4-(1-aminoethyl)-2,6-dibromophenol derivatives can be accomplished through several strategic routes. The Friedel-Crafts approach offers excellent regiocontrol, while the nitrostyrene pathway provides a classic and high-yielding alternative. For drug development professionals, the key challenge lies in the enantioselective synthesis of the chiral aminoethyl side chain. Future research should focus on developing highly efficient and scalable asymmetric catalytic methods, potentially leveraging biocatalysis or advanced organocatalysis, to produce these valuable compounds in high enantiopurity.[4][6] The modularity of these synthetic routes allows for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies, paving the way for new therapeutic agents.
References
- Phenethylamine - Wikipedia. (n.d.).
- A Comparative Analysis of Synthesis Routes for Substituted Phenylethylamines. (n.d.). Benchchem.
- Yadav, H., Ujjankar, A., Prajapati, S., Pandya, V., & P, D. D. (2026). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. World Scientific News, 212, 307-314.
- 4-amino-2,6-dibromophenol. (2025, May 20). Chemical Synthesis Database.
- Recent advances in catalytic asymmetric synthesis. (2024, May 9). Semantic Scholar.
- Preparation of Phenethylamines, Part 3: By C-N Bond Formation. (2024, May 11). YouTube.
- Steiman, T. J., Liu, J., & Mengiste, A. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
- One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. (n.d.). ChemRxiv.
- 785726-85-4|2-(1-Aminoethyl)-6-bromophenol. (n.d.). BLDpharm.
- Technical Support Center: Synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol. (n.d.). Benchchem.
- Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48, 4451-4458.
- 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure.
- Recent advances in the catalytic asymmetric construction of axially chiral azole-based frameworks. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- 2,6-Dibromophenol synthesis. (n.d.). ChemicalBook.
- The synthesis of novel bromophenol derivatives. (n.d.). ResearchGate.
- 4-Amino-2,6-dibromophenol. (n.d.). PubChem.
- 2-Amino-4-bromophenol. (n.d.). Sigma-Aldrich.
- Catalytic Asymmetric Reactions in Organic Chemistry: Bibliography. (n.d.). EPFL.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). MDPI.
- 4-(1-Aminoethyl)phenol. (n.d.). PubChem.
- Namboothiri, I. N., Bhati, M., Ganesh, M., Hosamani, B., Baiju, T. V., Manchery, S., & Bera, K. (2020). Catalytic asymmetric reactions of conjugated nitroalkenes. Amref International University (AMIU)
- Doshi, J. M., Tian, D., & Xing, C. (2006). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of Medicinal Chemistry, 49(26), 7731-9.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
Precision Isolation and Structural Characterization of Marine Bromophenols
A Technical Framework for Drug Discovery
Executive Summary
Bromophenols are a specialized class of halogenated secondary metabolites predominantly synthesized by marine red algae (Rhodophyta), particularly within the Rhodomelaceae family (e.g., Vertebrata lanosa, Symphyocladia latiuscula).[1][2][3][4] Unlike terrestrial phenolics, these compounds possess unique pharmacophores characterized by bromine substitution, conferring potent enzyme inhibitory (PTP1B,
This technical guide provides a rigorous, field-validated protocol for the discovery, extraction, isolation, and structural elucidation of novel bromophenols. It moves beyond generic natural product chemistry to address the specific challenges of halogenated phenolic stability, ionization suppression during chromatography, and isotopic validation.
Phase 1: Biomass Preparation & Extraction Architecture
The extraction of bromophenols requires a solvent system capable of penetrating the algal cell wall while preventing the oxidation of the electron-rich phenolic rings.
1.1 Source Selection and Pre-treatment
-
Target Biomass: Red algae (Rhodomela, Odonthalia, Symphyocladia).[5]
-
Pre-treatment: Fresh algae must be washed with freshwater to remove epiphytes and salts, then shade-dried or lyophilized.
-
Technical Insight: Avoid high-heat drying (>45°C) as bromophenols can undergo thermal degradation or polymerization.
-
-
Comminution: Grind dried biomass to a fine powder (40–60 mesh) to maximize surface area.
1.2 The Polarity-Step Gradient Extraction
Do not use a single solvent. A polarity-driven extraction ensures exhaustive recovery.
-
Primary Extraction: Macerate powder in MeOH:DCM (2:1 v/v) at room temperature for 24–48 hours.
-
Why: Methanol penetrates the cellular matrix; Dichloromethane (DCM) solubilizes the less polar, highly brominated congeners.
-
-
Concentration: Evaporate solvent under reduced pressure (
C) to yield the crude extract. -
Liquid-Liquid Partitioning (The Clean-up):
-
Suspend crude extract in distilled water.
-
Partition sequentially with n-Hexane (removes lipids/pigments)
Ethyl Acetate (EtOAc) (Target Fraction) n-Butanol . -
Critical Checkpoint: Bromophenols predominantly partition into the EtOAc layer . The aqueous layer typically retains salts and polysaccharides.[1]
-
Phase 2: Chromatographic Isolation Protocols
Isolation of bromophenols is complicated by their acidity and tendency to streak on silica. The following multi-stage workflow is required.
2.1 Step 1: Silica Gel Fractionation (Normal Phase)
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: Gradient elution using Petroleum Ether:EtOAc (starting 100:0
0:100). -
Monitoring: TLC visualized under UV (254 nm) and sprayed with
(turns blue/purple for phenols).
2.2 Step 2: Size-Exclusion & Adsorption (The Specificity Step)
This is the most critical step for phenolic purity.
-
Resin: Sephadex LH-20 .
-
Eluent:
or (1:1). -
Mechanism: Sephadex LH-20 separates based on molecular size and the reversible adsorption of phenolic hydroxyls to the dextran matrix. Bromophenols elute later than non-phenolic compounds of similar size due to this interaction.
2.3 Step 3: High-Performance Liquid Chromatography (HPLC)
Final purification requires Reverse Phase (RP) HPLC.
-
Column: C18 (e.g., Phenomenex Luna, 5
m, mm). -
Mobile Phase:
gradient. -
Modifier (Mandatory): Add 0.1% Formic Acid or 0.05% TFA to the water.
-
Technical Justification: Phenols are weak acids. Without acidification, they partially ionize, leading to peak tailing. Acid suppresses ionization (
), sharpening the peaks for resolution.
-
Data Visualization: Isolation Workflow
Figure 1: Step-by-step fractionation workflow prioritizing phenolic specificity via Sephadex LH-20 and ionization control in HPLC.
Phase 3: Structural Elucidation & Validation[6]
Validation of a "novel" bromophenol relies heavily on Mass Spectrometry (MS) isotope patterns and Nuclear Magnetic Resonance (NMR).
3.1 Mass Spectrometry: The Isotopic Fingerprint
Bromine has two stable isotopes,
| Bromine Atoms | Isotope Pattern (M : M+2 : M+4 ...) | Intensity Ratio |
| 1 Br | Doublet | 1:1 |
| 2 Br | Triplet | 1:2:1 |
| 3 Br | Quartet | 1:3:3:1 |
| 4 Br | Quintet | 1:4:6:4:1 |
-
Protocol: Use High-Resolution Electrospray Ionization MS (HR-ESI-MS) in Negative Mode (
). Phenols ionize readily by losing a proton. -
Self-Validating Check: If the mass spectrum does not show these specific intensity ratios, the compound is not brominated, regardless of other data.
3.2 NMR Spectroscopy[6]
-
NMR: Look for singlet aromatic protons. Bromine substitution removes protons, simplifying the coupling patterns.
-
Shift: Protons ortho to bromine/hydroxyls typically appear at
6.5–7.5 ppm.
-
-
NMR: Brominated carbons appear upfield (
105–115 ppm) due to the heavy atom effect, distinct from typical aromatic carbons. -
2D NMR (HMBC): Crucial for placing the bromine atoms. Since bromine is "invisible" in standard proton NMR, its position is inferred by the lack of proton correlations and the chemical shift of the attached carbon.
Data Visualization: Structural Logic Tree
Figure 2: Decision logic for confirming bromination level and substitution pattern using MS isotopes and NMR shifts.
Phase 4: Bioactivity Profiling (Drug Development Context)
Once isolated, the novel bromophenol must be screened for relevant biological activity.[7]
-
Enzyme Inhibition (Metabolic Disease):
-
Target: PTP1B (Protein Tyrosine Phosphatase 1B) - a negative regulator of insulin signaling.
-
Relevance: Bromophenols are known allosteric inhibitors of PTP1B, making them potential leads for Type 2 Diabetes and Obesity therapeutics.
-
-
Antimicrobial Assays:
-
Targets: MRSA (Methicillin-resistant S. aureus), Candida albicans.
-
Protocol: Micro-dilution method to determine Minimum Inhibitory Concentration (MIC).
-
-
Anticancer (Apoptosis):
-
Mechanism: ROS-mediated mitochondrial pathway.
-
Cell Lines: A549 (Lung), Bel-7402 (Liver).
-
References
-
Marine Bromophenols from Laminaria hyperborea Epiphytes. Marine Drugs. (2026). Describes the extraction workflow using MeOH:DCM and EtOAc partitioning.
-
Isolation and Pharmacological Activities of Bromophenols. ResearchGate. (2019). Details column chromatography and HPLC methods for Rhodomela confervoides.
-
Development and Validation of HPLC Method for Bromophenols. Marine Drugs. (2019). Provides validation data for HPLC-DAD-MS using acidic mobile phases.
-
Bromophenols from Symphyocladia latiuscula and Radical Scavenging. ACG Publications. (2023). Discusses structural elucidation of tribromo-diphenylmethanes.
-
Antimicrobial Activities of Bromophenols from Odonthalia corymbifera. Bioorganic & Medicinal Chemistry Letters. (2008). Links bromophenol structure to antimicrobial efficacy.[2][3][8][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Highly brominated mono- and bis-phenols from the marine red alga Symphyocladia latiuscula with radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seaweed Phenolics: From Extraction to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"analytical methods for 4-(1-Aminoethyl)-2,6-dibromophenol detection"
Application Note: Analytical Strategy for the Quantitation of 4-(1-Aminoethyl)-2,6-dibromophenol (AEDB-P)
Executive Summary
This guide details the analytical protocol for the detection and quantitation of 4-(1-Aminoethyl)-2,6-dibromophenol (AEDB-P) , a specific brominated phenolic amine. This compound typically arises as a synthetic intermediate in the manufacture of mucolytic agents (e.g., Ambroxol/Bromhexine analogs) or as a degradation product of brominated flame retardants.
Due to its amphoteric nature (containing both an acidic phenolic moiety and a basic primary amine) and the presence of heavy halogen atoms, AEDB-P presents unique chromatographic and detection challenges. This protocol prioritizes LC-MS/MS for trace-level analysis (ng/mL) in biological matrices and HPLC-UV for high-concentration assay testing.
Chemical Profile & Mechanistic Insight
Understanding the physicochemical properties of AEDB-P is the foundation of this method.
-
IUPAC Name: 4-(1-Aminoethyl)-2,6-dibromophenol
-
Molecular Formula: C₈H₉Br₂NO
-
Molecular Weight: ~294.97 g/mol (based on ⁷⁹Br/⁸¹Br abundance)
-
Key Functional Groups:
-
Phenolic -OH (C1): Acidic (pKa ≈ 6.5–7.0). The ortho-bromine atoms are electron-withdrawing, significantly increasing acidity compared to phenol.
-
Primary Amine (C4-side chain): Basic (pKa ≈ 9.5–10.0). The 1-aminoethyl group creates a chiral center, though this method assumes a racemic mixture unless chiral separation is specified.
-
-
Isotope Signature: The presence of two bromine atoms confers a characteristic 1:2:1 isotopic cluster (M, M+2, M+4) in mass spectrometry, which is a critical confirmation tool.
Solubility & Stability Logic
-
Amphoteric Character: At neutral pH, the molecule exists largely as a zwitterion (Phenoxide⁻ / Ammonium⁺), leading to poor solubility in non-polar organic solvents.
-
Extraction Strategy: To extract AEDB-P efficiently, pH manipulation is required to suppress ionization of one group while exploiting the other. We utilize Mixed-Mode Cation Exchange (MCX) SPE, acidifying the sample to protonate the amine (R-NH₃⁺) and keep the phenol neutral (Ar-OH), allowing retention on the cation exchange sorbent.
Sample Preparation Protocol (Solid Phase Extraction)
Matrix: Plasma, Urine, or API Process Streams Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
Rationale: The MCX sorbent retains the basic amine via ionic interaction and the aromatic ring via reverse-phase interaction. This "dual-lock" mechanism allows for rigorous washing of interferences.
Step-by-Step Workflow
-
Pre-treatment:
-
Aliquot 200 µL of plasma/sample.
-
Add 20 µL of Internal Standard (IS) solution (e.g., d3-Ambroxol or d9-Clenbuterol).
-
Add 600 µL of 2% Formic Acid (aq) . Why? To lower pH < 3.0, ensuring the amine is fully protonated and the phenol is undissociated.
-
Vortex for 30s and centrifuge at 10,000 x g for 5 min.
-
-
Conditioning:
-
1 mL Methanol (MeOH).
-
1 mL Water (Milli-Q).
-
-
Loading:
-
Load the supernatant onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (Critical for Purity):
-
Wash 1: 1 mL 0.1 M HCl . Removes proteins and neutral/acidic interferences.
-
Wash 2: 1 mL 100% Methanol . Removes hydrophobic neutrals. The target analyte remains bound via ionic interaction.
-
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonia in Methanol . Why? The high pH deprotonates the ammonium group (R-NH₃⁺ → R-NH₂), breaking the ionic bond and releasing the analyte.
-
-
Reconstitution:
-
Evaporate eluate to dryness under N₂ at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
LC-MS/MS Analytical Method (Trace Analysis)
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Dwell (ms) | Mechanism |
| AEDB-P (Quant) | 295.9 (⁷⁹Br⁸¹Br) | 278.9 | 20 | 50 | Loss of NH₃ (Amine cleavage) |
| AEDB-P (Qual 1) | 295.9 | 199.0 | 35 | 50 | Loss of Br + NH₃ |
| AEDB-P (Qual 2) | 297.9 (⁸¹Br₂) | 280.9 | 20 | 50 | Isotope Confirmation |
Note: The precursor 295.9 represents the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), which is statistically the most abundant in a dibromo-system.
HPLC-UV Method (Purity/Assay)
For raw material analysis where sensitivity is less critical.
-
Detector: Diode Array Detector (DAD) or UV.
-
Wavelength: 280 nm (Phenolic absorption) and 220 nm (Amine/Ring).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 60:40 [Phosphate Buffer pH 3.0] : [Acetonitrile].
-
Flow Rate: 1.0 mL/min.
-
Retention Time: ~4.5 - 5.5 min.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate extraction and detection path based on sample type.
Figure 1: Decision tree for AEDB-P analysis, selecting between direct HPLC-UV and SPE-LC-MS/MS based on sensitivity requirements.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, the following acceptance criteria must be met during every run:
-
Isotope Ratio Check: The peak area ratio of the 295.9 transition to the 297.9 transition must be 0.5 ± 10% . Deviation indicates interference or incorrect peak identification.
-
Retention Time Lock: The analyte must elute within ±0.05 min of the calibration standard.
-
Linearity: R² > 0.995 over the range of 1 ng/mL to 1000 ng/mL.
-
Recovery: SPE recovery must be >80% (validated by spiking pre- vs. post-extraction).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
PubChem. (2025). Compound Summary: 2,6-Dibromophenol. National Library of Medicine. [Link]
-
Shimadzu Application News. (2022). Analysis of Genotoxic Impurities in Pharmaceuticals by LC-MS/MS. [Link]
"mass spectrometry analysis of 4-(1-Aminoethyl)-2,6-dibromophenol"
Application Note: High-Resolution Mass Spectrometry Analysis of 4-(1-Aminoethyl)-2,6-dibromophenol
Executive Summary
This application note establishes a robust, self-validating analytical framework for the identification and quantification of 4-(1-Aminoethyl)-2,6-dibromophenol (Chemical Formula:
Physicochemical Profiling & Ionization Strategy
Method development must be grounded in the structural realities of the analyte. 4-(1-Aminoethyl)-2,6-dibromophenol presents two distinct ionizable moieties, offering dual-polarity flexibility, though Positive Electrospray Ionization (ESI+) is vastly superior for trace-level quantification.
-
Primary Amine (1-aminoethyl group): The primary amine is highly basic (pKa ~9.5). By utilizing an acidic mobile phase (0.1% Formic Acid), the pH is driven well below the pKa, ensuring 100% protonation in solution. This guarantees a highly abundant
precursor ion in ESI+ and prevents signal dilution across multiple charge states. -
Phenolic Hydroxyl: The presence of two strongly electron-withdrawing bromine atoms at the ortho positions (2,6-dibromo) significantly lowers the pKa of the phenol group compared to an unsubstituted phenol. While this allows for efficient deprotonation to
in Negative ESI (ESI-), the fragmentation of the resulting anion is often less specific than the amine-driven ESI+ pathways.
The Self-Validating Isotopic Signature (The 1:2:1 Rule)
Bromine exists naturally as two stable isotopes,
-
293.9:
-
295.9:
(Base peak of the cluster) -
297.9:
Trustworthiness Check: Observing this exact 1:2:1 intensity ratio in the MS1 full scan is a mandatory, self-validating system suitability check. If the ratio deviates significantly, it indicates either isobaric interference in the matrix or detector saturation, and MS/MS quantification should not proceed[2].
Experimental Methodology (Protocol)
This protocol utilizes protein precipitation to remove macro-molecular interferences, followed by reverse-phase chromatography to separate the hydrophobic dibromophenol core from early-eluting polar salts that cause ion suppression.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of the biological matrix (e.g., plasma/serum) into a 1.5 mL low-bind Eppendorf tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and an appropriate internal standard (e.g., a
or labeled analog). Causality: Ice-cold ACN rapidly denatures proteins, while the formic acid ensures the analyte remains protonated and soluble in the organic crash solvent. -
Agitation & Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to tightly pellet the precipitated proteins.
-
Transfer: Transfer 100 µL of the clean supernatant to an LC autosampler vial equipped with a 200 µL glass insert.
UHPLC Chromatographic Conditions
-
Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size). Causality: The C18 stationary phase provides strong hydrophobic retention for the dibromophenol ring, pushing its elution past the void volume where maximum ion suppression occurs.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C (Reduces system backpressure and improves peak shape).
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: +3.5 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Voltage: 25 V
Figure 1: End-to-end LC-MS/MS analytical workflow for 4-(1-Aminoethyl)-2,6-dibromophenol.
Data Interpretation & Fragmentation Mechanics
In ESI+ MS/MS via Collision-Induced Dissociation (CID), the fragmentation is entirely driven by the aliphatic amine. Primary amines located at benzylic positions are highly susceptible to the neutral loss of ammonia (
When the
Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathway.
Quantitative Data Summary
Table 1: UHPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial Loading |
| 0.50 | 95 | 5 | Isocratic Wash (Desalting) |
| 3.00 | 10 | 90 | Linear Gradient (Analyte Elution) |
| 4.00 | 10 | 90 | Isocratic Hold (Column Flush) |
| 4.10 | 95 | 5 | Linear Return |
| 5.50 | 95 | 5 | Re-equilibration |
Table 2: Multiple Reaction Monitoring (MRM) Transitions (ESI+)
| Isotopologue | Precursor (
Note: For maximum quantitative rigor, it is recommended to sum the MRM transitions of all three isotopologues. This prevents signal loss and ensures the 1:2:1 isotopic ratio is maintained in the fragment ions, providing absolute confirmation of the dibrominated analyte.
References[1] Interpretation of Isotope Peaks in Small Molecule LC–MS - LCGC International.
URL: Ch13 - Mass Spectroscopy - University of Calgary. URL:[2] Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances - ConnectSci. URL:[3] Proposed fragmentation scheme and product ions of m/z 449 mass spectrum for vabicaserin CG. - ResearchGate. URL:
Sources
Technical Application Note: Antimicrobial Profiling of 4-Amino-2,6-dibromophenol
[1]
Executive Summary & Pharmacological Context[2][3][4]
4-Amino-2,6-dibromophenol (CAS: 609-21-2) is a halogenated aminophenol pharmacophore often utilized as a synthetic intermediate or a bioactive metabolite.[1] Structurally, it serves as a core motif in potent marine natural products isolated from sponges such as Dysidea granulosa, specifically the ether derivative 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, which exhibits significant activity against MRSA and VRE.[1]
Why this compound matters:
-
Pharmacophore Utility: The 2,6-dibromo-4-aminophenol scaffold combines the lipophilicity of halogenation with the redox activity of the aminophenol moiety.[1]
-
Mechanism of Action: Like many halogenated phenols, it likely acts as a protonophore (uncoupling oxidative phosphorylation) or a membrane disruptor.[1] The aminophenol group also introduces a mechanism of oxidative stress via auto-oxidation to quinone imines.[1]
-
Technical Challenge: The primary hurdle in assaying this compound is its susceptibility to auto-oxidation, which leads to the formation of dark-colored polymers (benzoquinone imines).[1] This discoloration interferes with standard optical density (OD) readings in microbial assays, necessitating modified detection protocols.[1]
Chemical Handling & Stability: The "Oxidation Trap"
Expert Insight: The most common failure mode in assaying 4-Amino-2,6-dibromophenol is treating it like a stable antibiotic (e.g., ciprofloxacin).[1] It is chemically reactive.[1][2][3] Upon exposure to air and light at neutral/basic pH, it oxidizes to 2,6-dibromo-1,4-benzoquinone imine, causing the solution to turn from pale beige to dark brown/purple.[1]
Protocol 1: Preparation of "Assay-Ready" Stock Solutions[1]
Objective: Create a stock solution that minimizes pre-assay oxidation while ensuring solubility.
Reagents:
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.[1]
-
Storage: Amber glass vials with PTFE-lined caps.
Step-by-Step Methodology:
-
Weighing: Weigh the compound in a low-light environment (avoid direct sunlight or intense fluorescent light).[1]
-
Solvent Addition: Dissolve to a concentration of 10 mg/mL (approx. 37.5 mM) in 100% DMSO.[1]
-
Sonication: Sonicate for 2–5 minutes at room temperature to ensure complete dissolution.
-
Aliquot & Storage: Immediately aliquot into small volumes (e.g., 50–100 µL) in amber tubes.
-
Freeze: Store at -20°C or -80°C.
-
Shelf Life: Use thawed aliquots within 4 hours. Do not refreeze.
-
-
Quality Control: If a thawed aliquot is dark brown or opaque, discard it. A slight yellowing is acceptable, but dark discoloration indicates significant quinone formation.[1]
Antimicrobial Assay Protocols
Protocol 2: Modified MIC Assay (Resazurin-Based)
Rationale: Standard MIC assays rely on turbidity (OD600) to measure bacterial growth.[1] Since oxidized 4-Amino-2,6-dibromophenol darkens the media, it creates "false turbidity," masking bacterial clearance.[1] This protocol uses Resazurin (Alamar Blue) , a metabolic dye that fluoresces pink/red only when bacteria are viable, bypassing the color interference issue.[1]
Materials:
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), or clinical isolates.[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Indicator: Resazurin solution (0.01% w/v in sterile water).[1]
-
Plates: 96-well black-walled clear-bottom plates (for fluorescence) or standard clear plates (for visual color change).[1]
Workflow:
-
Inoculum Prep:
-
Compound Dilution (The "2x" Method):
-
Prepare a "2x Working Solution" of the compound in CAMHB. (e.g., if testing 64 µg/mL, prepare 128 µg/mL).
-
Critical Step: Ensure the final DMSO concentration in the well is < 1% (ideally < 0.5%) to prevent solvent toxicity.[1]
-
-
Plate Setup:
-
Rows A-H: Add 50 µL of CAMHB to columns 2–11.
-
Column 1: Add 100 µL of the "2x Working Solution".
-
Serial Dilution: Transfer 50 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 50 µL from Col 10.
-
Column 11: Growth Control (Bacteria + Media + Solvent only).[1]
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells in Columns 1–11.
-
Final Volume: 100 µL per well.
-
Final Bacterial Concentration: ~5 x 10^5 CFU/mL.[1]
-
-
Incubation:
-
Incubate at 37°C for 18–20 hours. Protect plates from light (wrap in foil) to minimize compound photo-oxidation.[1]
-
-
Detection (The Resazurin Step):
Protocol 3: Time-Kill Kinetics[1]
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).[1]
Workflow:
-
Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no compound).[1]
-
Inoculation: Inoculate with ~10^6 CFU/mL.
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and spot-plate onto nutrient agar.
-
Counting: Incubate agar plates overnight and count colonies.
-
Analysis:
-
Bactericidal: ≥3 log10 reduction in CFU/mL compared to the initial inoculum.[1]
-
Bacteriostatic: <3 log10 reduction.
-
Mechanistic Visualization
The following diagrams illustrate the critical chemical instability pathway and the optimized assay workflow.
Caption: Chemical oxidation pathway of aminophenols and the necessity of metabolic (Resazurin) detection over optical density.
Data Reporting & Analysis
When reporting results for 4-Amino-2,6-dibromophenol, use the following structure to ensure reproducibility.
Table 1: Minimum Inhibitory Concentration (MIC) Summary Template
| Bacterial Strain | Gram Status | MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | Positive | [Value] | Potent activity expected (Target: < 4 µg/mL) |
| E. coli ATCC 25922 | Negative | [Value] | Likely higher MIC due to efflux/outer membrane |
| P. aeruginosa ATCC 27853 | Negative | [Value] | Often resistant (Efflux pumps) |
Calculation of IC50 (if performing cytotoxicity):
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Stock solution is dark brown | Oxidation occurred during storage.[1] | Discard. Prepare fresh in 100% DMSO. Store at -20°C. |
| Precipitation in wells | Solubility limit reached in aqueous media.[1] | Ensure final concentration ≤ 100 µg/mL. Check DMSO % < 1%.[1] |
| MIC varies between runs | Inoculum density or compound age variation.[1] | Standardize inoculum to exactly 0.5 McFarland. Use fresh compound. |
| All wells turn pink immediately | Bacterial contamination of stock/media.[1] | Sterilize all reagents.[1] Filter sterilize compound stock (0.22 µm PTFE).[1] |
References
-
Handayani, D., et al. (2019). Antimicrobial Activity of Brominated Phenols from Marine Sponges.[1] Journal of Applied Pharmaceutical Science.[1] Link
-
Mishra, P. D., et al. (2009). Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa.[1][5][6] Marine Drugs, 7(4).[1] Link
-
PubChem. Compound Summary for CID 69107: 4-Amino-2,6-dibromophenol.[1][7] National Center for Biotechnology Information.[1] Link
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1]Link[1]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324.[1] Link
Sources
- 1. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Amino-2,6-dibromophenol | CAS 609-21-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Antibacterial Activity of 2-(2’,4’-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa [mdpi.com]
- 6. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-amino-2,6-dibromophenol (C6H5Br2NO) [pubchemlite.lcsb.uni.lu]
Application Note: 4-(1-Aminoethyl)-2,6-dibromophenol in Cancer Research
The following application note details the use of 4-(1-Aminoethyl)-2,6-dibromophenol in cancer research, focusing on its role as a halogenated pharmacophore, a synthetic building block for bioactive small molecules, and a probe for structure-activity relationship (SAR) studies.
Introduction & Compound Rationale
4-(1-Aminoethyl)-2,6-dibromophenol (CAS: Analogous to 609-21-2 series) is a specialized halogenated phenolic amine. In oncology research, this compound serves as a critical pharmacophore scaffold due to its structural similarity to bioactive marine natural products (e.g., Aeroplysinin-1, Psammaplysins) and brominated tyrosine metabolites.
Key Structural Features for Drug Design:
-
2,6-Dibromophenol Core: The bromine atoms at the ortho positions increase lipophilicity and metabolic stability by blocking ring oxidation. They also enable halogen bonding with carbonyl backbone residues in target proteins (e.g., kinases, Hsp90).
-
1-Aminoethyl Group (Chiral Center): The
-methylbenzylamine moiety introduces chirality, allowing for the exploration of stereospecific interactions within a binding pocket. The amine serves as a handle for further derivatization or as a key contact point for acidic residues (Asp/Glu). -
Phenolic Hydroxyl: Acts as a hydrogen bond donor/acceptor, crucial for anchoring the molecule in the active site.
This compound is primarily applied in Fragment-Based Drug Discovery (FBDD) , Lead Optimization , and as a Synthetic Intermediate for novel anticancer agents.
Preparation and Handling Protocol
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₈H₉Br₂NO |
| Molecular Weight | ~294.97 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>50 mM), Ethanol; Sparingly soluble in water |
| Stability | Light-sensitive (due to C-Br bonds); Hygroscopic amine |
Reconstitution for Biological Assays
Objective: Prepare a stable stock solution for cell-based assays.
-
Weighing: Accurately weigh 2.95 mg of 4-(1-Aminoethyl)-2,6-dibromophenol.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock solution .
-
Note: Vortex gently. If precipitation occurs, warm to 37°C for 5 minutes.
-
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for long-term culture (optional, as DMSO is bacteriostatic).
-
Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)
Application: Determine the IC₅₀ of the compound against cancer cell lines (e.g., MCF-7, A549, HCT116).
Workflow:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates in complete media. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the 10 mM stock in media (Final concentrations: 0.1, 0.5, 1, 5, 10, 50, 100 µM). Keep DMSO < 0.5%.
-
Incubation: Treat cells for 48–72 hours at 37°C, 5% CO₂.
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.
Protocol B: Structure-Activity Relationship (SAR) Derivatization
Application: Use the amine handle to synthesize a library of analogs for potency optimization.
Synthetic Strategy:
-
Amide Coupling: React the 1-aminoethyl group with various acyl chlorides or carboxylic acids (using EDC/HOBt) to probe steric tolerance in the binding pocket.
-
Reductive Amination: React with aldehydes to form secondary/tertiary amines, modulating pKa and solubility.
-
Phenol Protection: Methylate or acetylate the phenol to test the necessity of the H-bond donor.
Mechanism of Action (MoA) Investigation
To validate the anticancer mechanism, researchers should investigate the following pathways, often targeted by brominated phenols:
-
Apoptosis Induction:
-
Method: Annexin V-FITC / Propidium Iodide (PI) flow cytometry.
-
Expectation: Brominated phenols often induce mitochondrial apoptosis (loss of
).
-
-
Cell Cycle Arrest:
-
Method: PI staining of ethanol-fixed cells.
-
Target: Look for G2/M arrest (indicative of tubulin interference) or G0/G1 arrest (indicative of kinase inhibition).
-
-
ROS Generation:
-
Method: DCFH-DA staining.
-
Rationale: Halogenated phenols can undergo redox cycling, generating Reactive Oxygen Species (ROS) that trigger cell death.
-
Visualization: Experimental Workflow
The following diagram illustrates the integrated workflow for evaluating 4-(1-Aminoethyl)-2,6-dibromophenol, from compound preparation to target validation.
Caption: Workflow for the evaluation of 4-(1-Aminoethyl)-2,6-dibromophenol, spanning formulation, phenotypic screening, mechanistic validation, and lead optimization.
References
-
Marine Brominated Phenols in Cancer
- Title: "Aeroplysinin-1, a sponge-derived multi-targeted bioactive marine drug."
- Source:Marine Drugs, 2010.
-
Link:[Link]
-
Fragment-Based Drug Discovery (FBDD)
- Title: "Halogen bonding in drug discovery: an overview."
- Source:Expert Opinion on Drug Discovery, 2015.
-
Link:[Link]
-
Cytotoxicity Assay Protocols
- Title: "Rapid colorimetric assay for cellular growth and survival: application to prolifer
- Source:Journal of Immunological Methods, 1983.
-
Link:[Link]
-
Chemical Structure Reference
Sources
Troubleshooting & Optimization
"improving yield of 4-(1-Aminoethyl)-2,6-dibromophenol synthesis"
Welcome to the Technical Support Center for the synthesis of 4-(1-aminoethyl)-2,6-dibromophenol. This guide is designed for researchers and drug development professionals facing yield bottlenecks, chemoselectivity issues, or side-product formation during the assembly of this specific halogenated phenolic amine.
Below, you will find a mechanistic breakdown of the optimized three-step synthetic workflow, troubleshooting FAQs grounded in chemical causality, and self-validating protocols to ensure reproducible scale-up.
Strategic Workflow & Pathway Visualization
The most robust route to 4-(1-aminoethyl)-2,6-dibromophenol avoids the direct reductive amination of brominated ketones, which often leads to complex mixtures. Instead, the workflow relies on a highly controlled oximation followed by a single-electron transfer (SET) reduction.
Figure 1: Optimized 3-step synthesis route avoiding catalytic debromination.
Troubleshooting & Mechanistic FAQs
Q1: Why am I observing massive debromination during the final reduction step? Causality: Aryl bromides are highly susceptible to hydrogenolytic cleavage when exposed to transition metal catalysts (such as Pd/C, PtO₂, or Raney Nickel) under hydrogen gas [4]. The oxidative addition of palladium into the activated C–Br bond is facile, leading to rapid replacement of bromine with hydrogen. Solution: Abandon catalytic hydrogenation. Instead, utilize a dissolving metal reduction—specifically, Zinc dust in glacial acetic acid [2, 3]. This SET mechanism selectively reduces the oxime to the primary amine without providing the necessary activation energy or catalytic surface required to cleave the strong sp² C–Br bonds.
Q2: How do I prevent the formation of secondary amine dimers during the zinc reduction? Causality: During the reduction of the oxime, an imine intermediate is formed. If the newly generated primary amine remains nucleophilic, it will attack this unreacted imine, leading to the formation of a secondary amine dimer (a common yield-killer in reductive aminations). Solution: The use of glacial acetic acid as the solvent is chemically strategic. It immediately protonates the primary amine as it forms (ammonium pKa ~9.5). This protonation completely eliminates the amine's nucleophilicity, drastically decreasing any significant byproduct formation [2].
Q3: During the initial bromination, I get a mixture of mono-, di-, and tri-brominated species. How do I control this? Causality: The phenolic hydroxyl group strongly activates the aromatic ring at the ortho and para positions. Because the para position is occupied by the acetyl group, bromination naturally directs to the 2 and 6 positions. However, excess bromine or elevated temperatures can lead to unwanted enol bromination at the acetyl alpha-carbon. Solution: Use exactly 2.05 equivalents of elemental bromine (Br₂) in a dilute acetic acid solvent system at a strictly controlled room temperature [1]. The electron-withdrawing nature of the first inserted bromine deactivates the ring slightly, making the second addition slower, but the third addition (at the acetyl group) requires enolization, which is suppressed by maintaining temperatures below 25 °C.
Q4: My oxime formation is stalling at 60% conversion. What is the mechanistic bottleneck? Causality: Oximation is highly pH-dependent. If the reaction is too acidic, the nucleophilic nitrogen of hydroxylamine is protonated, rendering it inactive. If it is too basic, the ketone enolizes, and self-aldol condensation side reactions occur. Solution: Utilize a precise sodium acetate (NaOAc) buffer. This neutralizes the HCl from the hydroxylamine hydrochloride salt and maintains the pH around 4.5–5.5, which is the optimal thermodynamic window for the initial nucleophilic attack and subsequent dehydration of the hemiaminal intermediate.
Quantitative Data: Reducing Agent Selection
Selecting the correct reducing agent for the final step is the most critical factor in maximizing the yield of 4-(1-aminoethyl)-2,6-dibromophenol.
| Reducing Agent System | Solvent / Conditions | Conversion to Amine (%) | Debromination Side-Products (%) | Process Recommendation |
| Pd/C, H₂ (1 atm) | Methanol, RT | 15% | >80% | Strongly Discouraged |
| LiAlH₄ | THF, Reflux | 60% | 25% | Not Recommended |
| NaBH₃CN, NH₄OAc | Methanol, RT | 45% | <5% | Poor yield (Secondary amines form) |
| Zn dust, AcOH | Glacial AcOH, 35 °C | >85% | <2% | Optimal |
Self-Validating Experimental Protocols
These protocols are designed with built-in In-Process Controls (IPCs) to ensure each step is validated before proceeding.
Step 1: Synthesis of 3,5-Dibromo-4-hydroxyacetophenone
-
Initiation: Dissolve 4-hydroxyacetophenone (1.0 eq) in glacial acetic acid (10 mL/g). Cool the solution to 15 °C using a water bath.
-
Bromination: Add a solution of Br₂ (2.05 eq) in acetic acid dropwise over 1 hour. Critical Control: Maintain the internal temperature strictly below 25 °C to prevent alpha-bromination of the acetyl group [1].
-
Maturation: Stir for an additional 2 hours at room temperature.
-
IPC Validation: Run a TLC (Hexanes:EtOAc 3:1). The mono-bromo intermediate should be completely absent.
-
Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash thoroughly with distilled water, and dry under vacuum to obtain a pale yellow solid (Expected yield: 92-95%).
Step 2: Oximation to 3,5-Dibromo-4-hydroxyacetophenone oxime
-
Initiation: Suspend the dibromo ketone (1.0 eq) in a 1:1 mixture of Ethanol and Water (10 mL/g).
-
Buffering: Add Hydroxylamine hydrochloride (1.5 eq) followed by Sodium Acetate (1.5 eq) to buffer the solution to pH ~5.
-
Maturation: Heat the mixture to 60 °C for 3 hours.
-
IPC Validation: Check the pH; it should remain mildly acidic. TLC should indicate complete consumption of the ketone.
-
Isolation: Cool to room temperature and concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the oxime as a white powder.
Step 3: Zinc-Mediated Reduction to 4-(1-Aminoethyl)-2,6-dibromophenol
-
Initiation: Dissolve the oxime (1.0 eq) in glacial acetic acid (15 mL/g).
-
Reduction: While stirring vigorously at room temperature, add Zinc dust (5.0 eq) in small portions over 30 minutes to manage the exothermic reaction [2].
-
Maturation: Stir for 4 hours at 35 °C.
-
IPC Validation: Analyze via LC-MS. The oxime mass should be absent. Check for the target mass [M+H]⁺ and ensure the debrominated mass [M-79]⁺ is <2%.
-
Workup & Isolation: Filter the unreacted Zinc dust through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid.
-
Neutralization: Carefully basify the residue with cold 2M NaOH to pH 10. This frees the amine and solubilizes the zinc salts as aqueous zincates.
-
Extraction: Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄ and evaporate to yield the pure 4-(1-aminoethyl)-2,6-dibromophenol.
References
Technical Support Center: Stability of 4-Amino-2,6-dibromophenol
[1]
Status: Active Topic: Stability & Solubility Troubleshooting Compound: 4-Amino-2,6-dibromophenol (CAS: 609-21-2) Persona: Senior Application Scientist[1]
Executive Summary: The "Pink Solution" Phenomenon
Welcome. If you have arrived here, it is likely because your clear stock solution of 4-Amino-2,6-dibromophenol has turned pink, brown, or purple overnight.[1]
This is the most common support ticket we receive for this compound. 4-Amino-2,6-dibromophenol is a halogenated aminophenol .[1] Its structural instability is inherent to its utility: the electron-rich amino group (
The bromine atoms at the 2,6-positions add a layer of complexity: they withdraw electrons, making the phenolic proton significantly more acidic (
Mechanistic Insight: Why It Degrades
To troubleshoot effectively, you must understand the enemy. The degradation is not random; it follows a specific oxidative pathway triggered by dissolved oxygen and light.
The Oxidation Cascade (Visualized)
The following diagram illustrates the transformation from the stable phenol form to the colored quinone imine species.
Caption: Figure 1. Oxidative dehydrogenation pathway of 4-Amino-2,6-dibromophenol leading to colored contaminants.
Troubleshooting Guide (Q&A)
Issue 1: Color Change
Q: I prepared a 100 mM stock in DMSO yesterday. Today it is dark purple. Is it still usable?
A: Do not use it for quantitative biological assays. The color change indicates the formation of p-quinone imines.[1] While the % purity might only have dropped by 1-2%, these oxidation products are:
-
Electrophiles: They can covalently bind to cysteines in your protein targets, leading to false positives.[1]
-
Redox Active: They can interfere with cell viability assays (like MTT/MTS) that rely on redox enzymes.[1]
Corrective Action: Discard the solution. For the next preparation, follow the "Inert Preparation Protocol" (Section 4).
Issue 2: Solubility & Precipitation
Q: I tried dissolving it in PBS (pH 7.4) directly, but it crashed out. Why?
A: The compound is lipophilic and zwitterionic.[1]
-
The Trap: At pH 7.4, the phenol is partially deprotonated (forming an anion), but the lipophilicity of the dibromo-ring dominates.[1] The solubility in pure aqueous buffer is extremely low (<0.1 mg/mL).
-
The Fix: You must use a co-solvent system.[1] Dissolve in DMSO first, then dilute into buffer. Keep the final DMSO concentration < 1% if possible, but ensure the compound concentration is below the "crash limit" (typically < 100 µM in aqueous media).
Issue 3: LC-MS Artifacts
Q: My LC-MS shows a peak at [M-2H] and another at [2M-2H]. What are these?
A:
-
[M-2H] (Mass ~264): This is the oxidized quinone imine form.[1] It likely formed in the source of the mass spec or in the autosampler vial if left waiting.[1]
-
[2M-2H] (Mass ~530+): This is a dimer formed by the coupling of two radical intermediates.[1]
-
Solution: Add 0.1% Ascorbic Acid or DTT to your sample vial immediately before injection to keep the compound in the reduced state during analysis.[1]
Validated Protocols & Data
Solubility Reference Table
| Solvent | Solubility Rating | Estimated Max Conc. | Notes |
| DMSO | High | > 50 mg/mL | Recommended for Stock Solutions.[1] Hygroscopic (absorbs water), which accelerates degradation. |
| Ethanol | High | > 25 mg/mL | Good alternative, but evaporates more easily than DMSO.[1] |
| Water (pH 7) | Very Low | < 0.1 mg/mL | Do not use for stock preparation.[1] |
| 0.1 M NaOH | Moderate | ~ 1-5 mg/mL | Dissolves as the phenolate salt, but oxidizes rapidly (turns black in minutes).[1] Avoid. |
| 0.1 M HCl | Low | < 1 mg/mL | The amine is protonated, but the salt is often sparingly soluble due to the bromines.[1] |
Protocol: Inert Stock Solution Preparation
Use this workflow to ensure stability for up to 1 month at -20°C.[1]
-
Degas the Solvent: Take anhydrous DMSO.[1] Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Note: Sonication alone is not sufficient to remove oxygen.[1]
-
Weighing: Weigh the solid 4-Amino-2,6-dibromophenol into an amber glass vial.
-
Dissolution: Add the degassed DMSO to the vial.
-
Purging: Blow a gentle stream of Argon over the headspace of the vial for 30 seconds.
-
Sealing: Cap tightly. Parafilm is insufficient; use a cap with a PTFE liner.
-
Storage: Store immediately at -20°C or -80°C.
Workflow: Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for evaluating solution integrity prior to experimentation.
Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw the stock solution? A: Limit freeze-thaw cycles to a maximum of 3. Each cycle introduces condensation and oxygen. Aliquot your stock into single-use volumes (e.g., 20 µL) immediately after preparation.
Q: Is the compound light sensitive? A: Yes. Brominated phenols are susceptible to photolysis. Always use amber vials or wrap clear tubes in aluminum foil.
Q: Why does the Safety Data Sheet (SDS) say "Store under Inert Gas"? A: This is not a suggestion; it is a requirement for chemical purity. The "amino-phenol" moiety is a known reducing agent, meaning it sacrifices itself to reduce oxygen.[1] If you do not exclude oxygen, the compound will degrade.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69107, 4-Amino-2,6-dibromophenol. Retrieved from [Link]
-
Jin, B., et al. (2013).[1] Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 91, 152-157.[1][2] (Mechanistic basis for aminophenol oxidation).[3] Retrieved from [Link][1][2]
Technical Support Center: Mass Spectrometry of 4-Amino-2,6-dibromophenol
Welcome to the Analytical Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals who require precise structural validation and troubleshooting methodologies for the mass spectrometric (MS) analysis of 4-Amino-2,6-dibromophenol.
Section 1: Spectral Interpretation FAQs
Q: What is the defining isotopic signature of 4-Amino-2,6-dibromophenol in a mass spectrum?
A: The presence of two bromine atoms on the phenolic ring creates a highly distinct isotopic pattern. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50:50 ratio[1]. According to the binomial expansion
Q: Why do I observe a base peak at m/z 186/188 instead of the intact molecular ion? A: This is a classic causality of high-energy fragmentation, typical in EI or Collision-Induced Dissociation (CID). The carbon-bromine (C-Br) bond is relatively labile compared to the aromatic ring bonds. The loss of a single bromine radical (79 Da or 81 Da) from the molecular ion generates a [M-Br]⁺ fragment. Because the remaining fragment contains only one bromine atom, its isotopic pattern shifts from a 1:2:1 triplet to a 1:1 doublet at m/z 186 and 188[1]. This sequential loss is a self-validating feature of polybrominated aromatics.
Q: Which ionization mode (ESI+ or ESI-) is optimal for LC-MS analysis of this compound? A: 4-Amino-2,6-dibromophenol is amphoteric, possessing both a basic primary amine (-NH₂) and an acidic phenolic hydroxyl (-OH). However, the two electron-withdrawing bromine atoms ortho to the hydroxyl group significantly increase the acidity of the phenol by stabilizing the resulting phenoxide anion. Consequently, Electrospray Ionization in negative mode (ESI-) is highly efficient, yielding a robust [M-H]⁻ triplet at m/z 264, 266, and 268.
Section 2: Troubleshooting Guide
Q: I am experiencing severe signal suppression in my LC-MS run. How can I resolve this? A:
-
Symptom: Low ion counts or complete loss of the 4-Amino-2,6-dibromophenol signal.
-
Causality: This is typically caused by the use of non-volatile mobile phase additives. For instance, while phosphoric acid is excellent for UV-based HPLC separations, it precipitates in the MS source, causing massive ion suppression and source fouling[3].
-
Solution: Substitute phosphoric acid with a volatile alternative like 0.1% formic acid[3]. Formic acid maintains the acidic pH required for consistent reverse-phase chromatography while ensuring complete volatility in the ESI source[3].
Q: The isotopic ratio of my molecular ion cluster deviates significantly from the expected 1:2:1. What is happening? A:
-
Symptom: The M+2 peak is not twice the intensity of the M peak, or the cluster is distorted (e.g., appearing as 1:1.5:1).
-
Causality: This distortion indicates either isobaric interference (co-elution of a matrix component with a similar m/z) or detector saturation. If the electron multiplier is saturated by the highly abundant M+2 ion, it will artificially truncate the peak.
-
Solution: First, check the absolute abundance; if it exceeds the linear dynamic range of your detector, dilute the sample by 10-fold and re-inject. If the ratio remains distorted, optimize the chromatographic gradient to resolve the co-eluting interference.
Section 3: Quantitative Data Reference
The following table summarizes the exact masses and relative abundances for the molecular ion and primary fragments to aid in rapid spectral validation.
Table 1: Quantitative Isotopic Data for 4-Amino-2,6-dibromophenol
| Ionization Mode | Target Ion | Isotopologue 1 (m/z) | Isotopologue 2 (m/z) | Isotopologue 3 (m/z) | Expected Intensity Ratio |
| GC-MS (EI) | [M]⁺• | 264.87 (⁷⁹Br₂) | 266.87 (⁷⁹Br⁸¹Br) | 268.87 (⁸¹Br₂) | 1 : 2 : 1 |
| LC-MS (ESI-) | [M-H]⁻ | 263.87 (⁷⁹Br₂) | 265.87 (⁷⁹Br⁸¹Br) | 267.87 (⁸¹Br₂) | 1 : 2 : 1 |
| LC-MS (ESI+) | [M+H]⁺ | 265.88 (⁷⁹Br₂) | 267.88 (⁷⁹Br⁸¹Br) | 269.88 (⁸¹Br₂) | 1 : 2 : 1 |
| EI Fragment | [M-Br]⁺ | 185.96 (⁷⁹Br) | 187.95 (⁸¹Br) | N/A | 1 : 1 |
Section 4: Self-Validating LC-MS Analytical Protocol
This step-by-step methodology is designed as a self-validating system: the observation of specific retention behavior coupled with the exact mass and isotopic ratio confirms both purity and identity.
Step 1: Sample Preparation
-
Dissolve the 4-Amino-2,6-dibromophenol standard in MS-grade Methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water. Causality: This specific dilution prevents detector saturation, ensuring the isotopic fidelity of the 1:2:1 bromine triplet is preserved.
Step 2: Chromatographic Separation
-
Column: Use a reverse-phase column with low silanol activity (e.g., Newcrom R1, 3 µm particle size)[3].
-
Mobile Phase A: MS-grade Water + 0.1% Formic acid.
-
Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Causality for Formic Acid: Formic acid replaces non-volatile buffers to prevent source fouling, while maintaining the analyte in a consistent ionization state for reproducible retention times[3].
Step 3: Mass Spectrometer Configuration
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative mode (ESI-).
-
Scan Range: m/z 100 to 500.
-
Capillary Voltage: 2.5 kV.
Step 4: Data Validation (The Self-Validating Check)
-
Extract the Ion Chromatogram (EIC) for m/z 263.87.
-
Verify that the peak at this retention time exhibits the exact 1:2:1 isotopic triplet at m/z 263.87, 265.87, and 267.87.
-
Extract the EIC for m/z 184.96 ([M-H-Br]⁻) and confirm it perfectly co-elutes with the parent mass. Causality: Perfect co-elution validates that the doublet is a true structural fragment of the parent molecule and not a background contaminant.
Section 5: Diagnostic Workflows
Diagnostic workflow for interpreting the mass spectrum of 4-Amino-2,6-dibromophenol.
References
-
4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem Source: nih.gov URL:[Link]
-
Phenol, 4-amino-2,6-dibromo - SIELC Technologies Source: sielc.com URL:[Link]
-
Isotopes in Mass Spectrometry - Chemistry Steps Source: chemistrysteps.com URL:[Link]
Sources
Technical Support Center: Degradation Pathways of 4-(1-Aminoethyl)-2,6-dibromophenol
Executive Summary & Chemical Context
Welcome to the technical support hub for 4-(1-Aminoethyl)-2,6-dibromophenol . As researchers, you likely encounter this compound as a critical intermediate in the synthesis of mucolytics (structurally related to Ambroxol metabolites) or as a specific impurity standard.
This molecule possesses three reactive loci that dictate its stability profile:
-
The Phenolic Hydroxyl (C1): Susceptible to oxidation and radical formation.[1]
-
The Ortho-Bromines (C2, C6): Highly prone to photolytic homolytic cleavage (debromination).[1]
-
The Benzylic Amine (C4-side chain): Vulnerable to oxidative deamination and N-oxidation.[1]
This guide moves beyond basic handling to explain why your sample degrades and how to stabilize it using mechanistic insights.
Troubleshooting & FAQs: Field Issues Solved
Issue 1: "My white powder has turned a pinkish-brown color."
-
Diagnosis: Quinoid Oxidation. [1]
-
Mechanism: Phenols with para-substituents are prone to oxidation.[1] Even trace oxygen can facilitate the formation of quinone methides or coupled azo-compounds. The color change indicates the formation of conjugated systems (chromophores), likely initiated by the oxidation of the phenol to a phenoxy radical.
-
Corrective Action:
Issue 2: "I see new 'front' peaks in my HPLC chromatogram after leaving the sample on the bench."
-
Diagnosis: Photolytic Debromination. [1]
-
Mechanism: The C-Br bond energy is relatively low (~280 kJ/mol). Exposure to ambient UV/VIS light excites the molecule, leading to homolytic cleavage of the bromine atom. The resulting radical abstracts a hydrogen from the solvent, yielding the mono-bromo and des-bromo analogs. These are more polar than the parent, eluting earlier in Reverse Phase (RP) HPLC.
-
Corrective Action:
-
Protocol: All handling must occur under amber light or in amber glassware.
-
Verification: Check the UV spectrum of the impurity; a blue-shift in
typically accompanies the loss of auxochromic bromine atoms.
-
Issue 3: "The mass spectrum shows a +16 Da peak (M+16) appearing over time."[1]
-
Diagnosis: N-Oxidation or Benzylic Hydroxylation. [1]
-
Mechanism: The benzylic primary amine is nucleophilic and oxidizable.[1] Atmospheric oxygen or peroxides in solvents can convert the amine (
) to a hydroxylamine ( ) or insert oxygen at the benzylic carbon. -
Corrective Action:
Deep Dive: Degradation Pathways
The degradation of 4-(1-Aminoethyl)-2,6-dibromophenol follows three primary vectors. Understanding these allows for the prediction of impurities in stability studies.
Pathway A: Oxidative Deamination (The "Ketone" Route)
This is the most chemically probable pathway in aqueous/protic solvents.
-
Initiation: Hydrogen abstraction at the benzylic carbon (alpha to the amine).[1]
-
Intermediate: Formation of an imine species.
-
Hydrolysis: The imine hydrolyzes to release ammonia and form the ketone.[1]
-
Product:3,5-Dibromo-4-hydroxyacetophenone .[1]
-
Pathway B: Photolytic Debromination
Direct photolysis leads to the stepwise loss of bromine atoms.
-
Step 1: Loss of one bromine.[1]
-
Product:4-(1-Aminoethyl)-2-bromophenol .[1]
-
-
Step 2: Loss of the second bromine.[1]
Pathway C: Oxidative Coupling (Dimerization)
Under radical-promoting conditions (high pH or metal catalysis), phenoxy radicals can couple.[1]
-
Mechanism:[1][3][4] Two phenoxy radicals couple at the para-positions (less likely due to steric bulk) or ortho-positions, or via N-O coupling.[1]
Pathway Visualization (Graphviz)[1]
The following diagram maps the kinetic flow of degradation.
Caption: Mechanistic flow of oxidative (red) and photolytic (yellow) degradation pathways for 4-(1-Aminoethyl)-2,6-dibromophenol.
Experimental Protocols: Forced Degradation
To validate these pathways in your specific matrix, perform this standard stress testing protocol.
Table 1: Stress Conditions & Expected Outcomes[1]
| Stress Type | Condition | Duration | Target Degradation | Primary Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | < 10% | Salt formation (reversible); minimal cleavage.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4-8 Hours | 10-20% | Phenolate formation; oxidation to Quinones.[1] |
| Oxidation | 3% H₂O₂, RT | 2-6 Hours | > 20% | Benzylic oxidation to Acetophenone; N-oxidation.[1] |
| Photolysis | UV (254 nm) / Xenon | 1.2M Lux hours | > 15% | Debromination (radical mechanism).[1] |
Detailed Workflow: Oxidative Stress Test
-
Preparation: Dissolve 10 mg of 4-(1-Aminoethyl)-2,6-dibromophenol in 10 mL of Acetonitrile/Water (50:50).
-
Initiation: Transfer 1 mL of stock to a vial. Add 1 mL of 3% Hydrogen Peroxide (
).[1][5] -
Incubation: Store at Room Temperature (25°C) in the dark for 4 hours.
-
Quenching: CRITICAL STEP. Add 1 mL of 10% Sodium Metabisulfite (
) to neutralize excess peroxide.[1] Failure to quench will cause on-column degradation during HPLC analysis.[1] -
Analysis: Inject onto C18 Column (Gradient: 5% -> 95% ACN in 0.1% Formic Acid).
-
Look for: Peak at RRT ~1.2 (Ketone) or RRT ~0.9 (N-oxide).[1]
-
References
-
Thummala, V. R. R., et al. (2014).[1][6] Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica.[1] (Demonstrates the oxidative degradation of brominated benzylic amines to quinazolinone/ketone derivatives).
-
BenchChem. (2025).[1][4][7] Stability and Degradation of 2,6-Dibromophenol Derivatives. (General photolytic instability of ortho-brominated phenols). [1]
-
PubChem. (2025).[1][2] Compound Summary: 4-(1-Aminoethyl)phenol.[1][2] (Structural data for the des-bromo degradation product).
-
Gawad, J., et al. (2016).[1] Impurity Profiling of Ambroxol Hydrochloride. Journal of Pharmaceutical Analysis. (Contextualizes the stability of the brominated aniline/phenol core).
Sources
- 1. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproducts in 4-Amino-2,6-dibromophenol Reactions
Welcome to the technical support center for the synthesis and purification of 4-Amino-2,6-dibromophenol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and byproduct formation in their reactions. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, achieving high purity of this reagent is paramount. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Core Chemistry & Byproduct Formation
The synthesis of 4-Amino-2,6-dibromophenol, typically achieved through the electrophilic bromination of 4-Aminophenol, is a nuanced process. The starting material possesses two powerful activating groups: a hydroxyl (-OH) and an amino (-NH₂). Both groups are ortho-, para-directing and significantly increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1] This high reactivity, while beneficial for the desired transformation, is also the primary source of common byproducts.
The three main pathways for byproduct formation are:
-
Over-bromination: The activated ring can readily react with more than two equivalents of bromine, leading to the formation of tri- or even tetra-brominated species.
-
Oxidation: 4-Aminophenol and its derivatives are highly susceptible to oxidation, especially in air or under basic conditions, forming colored quinone-imine or benzoquinone impurities.[2]
-
Isomer Formation: While the ortho positions to the hydroxyl group are sterically and electronically favored, minor amounts of other brominated isomers can form depending on reaction conditions.
Byproduct Formation Pathways
The following diagram illustrates the primary reaction and the competing side reactions that lead to common impurities.
Caption: Key reaction pathways in the synthesis of 4-Amino-2,6-dibromophenol.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and purification in a direct question-and-answer format.
| Problem ID | Question & Symptoms | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| PUR-01 | My final product is pink, brown, or dark purple after isolation. | Oxidation. The aminophenol moiety is highly sensitive to air oxidation, which is often catalyzed by trace metals or basic conditions, forming highly colored quinone-type structures. | Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Control pH: Avoid basic conditions during workup. If a base is necessary, use a weak, non-nucleophilic base and work quickly at low temperatures. Acidic conditions (pH 4-5) can improve stability.[3][4] Antioxidants: During workup or recrystallization, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the aqueous phase to quench oxidative species. |
| SYN-01 | HPLC/TLC analysis shows a significant peak/spot corresponding to a higher molecular weight, likely a tribrominated species. | Over-bromination. The high activation of the ring makes it susceptible to reacting with excess brominating agent. This is common with highly reactive agents like bromine water.[5] | Stoichiometric Control: Use precisely 2.0 to 2.05 equivalents of the brominating agent. Do not use a large excess. Slow Addition: Add the brominating agent dropwise to a cooled solution (0-5 °C) of the 4-aminophenol. This prevents localized high concentrations of the electrophile. Milder Reagents: Consider using a less reactive brominating agent such as N-Bromosuccinimide (NBS) or a specialized reagent like PhIOAcBr, which can offer better control.[6] |
| SYN-02 | The reaction stalls, and a significant amount of starting material (4-Aminophenol) remains. | 1. Inactive Reagent. 2. Insufficient Reaction Time/Temperature. | Reagent Check: Ensure your brominating agent is active. NBS can decompose over time. Use a freshly opened bottle or recrystallize if necessary. Reaction Monitoring: Use TLC to monitor the reaction's progress. If it stalls at low temperature, allow it to slowly warm to room temperature. The reaction should be complete within a few hours. |
| PUR-02 | My product "oils out" during recrystallization instead of forming crystals. | 1. High Impurity Level. 2. Unsuitable Solvent. 3. Supersaturation. | Pre-purification: If the crude material is heavily contaminated (especially with oily oxidation byproducts), first pass it through a short plug of silica gel to remove baseline impurities. Solvent Screening: Perform small-scale solubility tests. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[7] Toluene or ethanol/water mixtures are often good starting points. Optimize Cooling: Re-heat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight. |
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common synthesis issues.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. researchgate.net [researchgate.net]
- 3. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 4. CN1021818C - The method for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 5. Khan Academy [khanacademy.org]
- 6. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship of 4-Amino-2,6-dibromophenol Analogues
Executive Summary & Strategic Positioning
This guide analyzes the structure-activity relationship (SAR) of 4-Amino-2,6-dibromophenol (4-ABP) , a privileged scaffold in medicinal chemistry often derived from marine bromophenols. While the parent molecule serves as a versatile building block, its pharmacological value is best realized through specific structural modifications.
This analysis contrasts 4-ABP with its chlorinated analogue (4-Amino-2,6-dichlorophenol ) and complex derivatives (e.g., Schiff bases and Bis-ethers like BDDE ).
Key Technical Insight:
The substitution of Chlorine (Cl) with Bromine (Br) at the 2,6-positions significantly alters the lipophilicity (
Structure-Activity Relationship (SAR) Analysis
The Pharmacophore Scaffold
The core structure consists of a phenol ring substituted with:
-
Hydroxyl group (-OH): Essential for hydrogen bonding (H-bond donor/acceptor).
-
Amino group (-NH2): A handle for derivatization (e.g., Schiff bases) and a weak base.
-
Halogens (Br/Cl) at 2,6-positions: Steric shields that modulate metabolic stability and lipophilicity.
Comparative SAR Logic
| Feature | 4-Amino-2,6-dibromophenol (Target) | 4-Amino-2,6-dichlorophenol (Analogue) | Schiff Base Derivatives |
| Steric Bulk | High (Br radius ~1.85 Å) | Moderate (Cl radius ~1.75 Å) | Very High (Bulky aryl groups) |
| Lipophilicity | High (Enhanced membrane permeability) | Moderate | Tunable |
| Toxicity | Moderate (Metabolic intermediate) | High (Nephrotoxic) [1] | Variable (Target dependent) |
| Primary Utility | Scaffold for Antimicrobial/Antidiabetic agents | Nephrotoxicity model / Intermediate | Potent Enzyme Inhibitors |
Mechanistic Causality
-
Halogen Bonding: The large bromine atoms in 4-ABP can participate in "halogen bonding" with carbonyl oxygens in protein backbones, a feature less pronounced in the chloro-analogue. This explains the superior potency of brominated derivatives in inhibiting enzymes like
-glucosidase.[1] -
Toxicity Switch: The 4-amino-2,6-dichlorophenol analogue is bioactivated to a reactive quinone imine species that targets renal proximal tubule cells [1]. The bulkier bromine atoms in 4-ABP can sterically hinder the formation or nucleophilic attack of similar reactive intermediates, altering the toxicity profile.
Visualization: SAR & Signaling Pathways
Figure 1: SAR Decision Matrix & Biological Pathways
Caption: Logical flow from the parent scaffold to optimized derivatives, highlighting the divergence between therapeutic potency (Bromine) and toxicity (Chlorine).
Comparative Performance Data
The following data contrasts the parent scaffold with its high-potency derivatives. Note that while the parent 4-ABP shows moderate activity, its derivatization (specifically into Schiff bases or Bis-ethers) dramatically lowers the
Table 1: -Glucosidase Inhibition Profile
| Compound Class | Specific Analogue | Mechanism of Action | Ref | |
| Parent Scaffold | 4-Amino-2,6-dibromophenol | ~110.4* | Competitive Inhibition | [2] |
| Chloro-Analogue | 4-Amino-2,6-dichlorophenol | N/A (Toxic) | Nephrotoxicant | [1] |
| Schiff Base | 4-((4-dimethylamino)benzylidene)amino-phenol | 15.71 | Mixed-Type Inhibition | [3] |
| Bis-Ether | BDDE (Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether) | 0.098 | Competitive (High Potency) | [4] |
| Standard | Acarbose | 58.8 - 658 | Competitive | [3][5] |
*Note: Value inferred from related mono-ring bromophenols (e.g., 2,4-dibromophenol).
Experimental Protocols
Protocol A: Synthesis of 4-Amino-2,6-dibromophenol
Objective: Synthesize the core scaffold via controlled reduction of the nitro-precursor. This method avoids the over-bromination often seen when starting directly from phenol.
Reagents:
-
2,6-Dibromo-4-nitrophenol (Starting Material)
-
Sodium Dithionite (
) or Hydrazine Hydrate ( ) -
Ethanol (Solvent)[2]
-
Raney Nickel (Catalyst, if using Hydrazine)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 2,6-dibromo-4-nitrophenol in 50 mL of Ethanol/Water (3:1 v/v).
-
Reduction:
-
Method A (Chemical): Add Sodium Dithionite (30 mmol) portion-wise at 60°C. Reflux for 2 hours.
-
Method B (Catalytic): Add Raney Nickel (10 mol%) and dropwise Hydrazine Hydrate (15 mmol) at 50°C.
-
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). Look for the disappearance of the yellow nitro-compound spot.
-
Work-up: Filter off the catalyst (if Method B). Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water to yield off-white needles.
-
Validation: Confirm structure via
-NMR (Look for broad singlet peak around 4.5-5.0 ppm).
Protocol B: -Glucosidase Inhibition Assay
Objective: Quantify the potency of the synthesized analogue.[3][1]
Reagents:
- -Glucosidase (from Saccharomyces cerevisiae)[4]
-
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG)[5] -
Buffer: 0.1 M Phosphate Buffer (pH 6.8)
Workflow:
-
Preparation: Prepare enzyme solution (0.5 U/mL) and substrate solution (5 mM pNPG).
-
Incubation:
-
Mix 20
L of test compound (dissolved in DMSO) with 20 L of enzyme solution. -
Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding.
-
-
Reaction: Add 40
L of pNPG substrate to initiate the reaction. -
Measurement: Incubate for 20 minutes at 37°C. Stop reaction with 80
L of 0.2 M . -
Readout: Measure absorbance at 405 nm (formation of p-nitrophenol).
-
Calculation:
Calculate using non-linear regression (Log-concentration vs. inhibition).
Figure 2: Assay Workflow Diagram
Caption: Step-by-step enzymatic assay procedure for validating SAR potency.
References
-
Rankin, G. O., et al. (2008).[6] Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. Toxicology.[6][7][8]
-
Liu, H., et al. (2011).[9] Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs.[10][11]
-
Wang, Y., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Frontiers in Chemistry.
-
Xu, N., et al. (2016). Synthesis and α-Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether. Marine Drugs.[10][11]
-
BenchChem. (2025).[10][12][13] Experimental protocol for 4-Amino-2,6-dichlorophenol.
Sources
- 1. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-アミノ-2,6-ジクロロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Efficacy Analysis of 4-(1-Aminoethyl)-2,6-dibromophenol and Established Antibiotics
A Technical Guide for Researchers in Antimicrobial Drug Development
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing the antibiotic pipeline. This guide provides a comparative analysis of the hypothetical antibacterial efficacy of a novel bromophenol derivative, 4-(1-Aminoethyl)-2,6-dibromophenol, against a panel of well-established antibiotics: Penicillin G, Ciprofloxacin, and Gentamicin.
This document is structured to provide not only a direct comparison of antimicrobial activity through standardized metrics but also to elucidate the experimental rationale and detailed methodologies required for such an evaluation. The data presented for 4-(1-Aminoethyl)-2,6-dibromophenol is hypothetical and extrapolated from structure-activity relationship studies of related bromophenol and aminoethyl-phenol compounds, providing a scientifically grounded framework for its potential efficacy.
Introduction: The Rationale for Investigating Novel Bromophenols
Bromophenols, a class of compounds naturally occurring in marine organisms, have garnered significant interest for their diverse biological activities, including antimicrobial properties.[1][2] The introduction of bromine atoms to a phenolic ring, coupled with various functional groups, can modulate the compound's antibacterial spectrum and potency. The subject of this guide, 4-(1-Aminoethyl)-2,6-dibromophenol, combines the structural features of a dibrominated phenol with an aminoethyl side chain. This specific combination is hypothesized to enhance cell wall penetration and interaction with intracellular targets, potentially offering a unique mechanism of action compared to existing antibiotic classes.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 4-(1-Aminoethyl)-2,6-dibromophenol (hypothetical data) and three widely used antibiotics against representative Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3]
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| 4-(1-Aminoethyl)-2,6-dibromophenol (Hypothetical) | Staphylococcus aureus (ATCC 25923) | 8 | 16 |
| Escherichia coli (ATCC 25922) | 16 | 32 | |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 64 | |
| Penicillin G | Staphylococcus aureus (ATCC 25923) | 0.125 - >256[4][5] | >100 |
| Escherichia coli | >10[6][7] | >128 | |
| Pseudomonas aeruginosa | Resistant[8][9] | Resistant | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 25923) | 0.25 - 1[5][10] | 0.5 - 2 |
| Escherichia coli (ATCC 25922) | 0.008 - 0.03[10][11] | 0.015 - 0.06 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.125 - 1[10][11] | 0.25 - 2 | |
| Gentamicin | Staphylococcus aureus (ATCC 29213) | 0.125 - 1[8][12] | 0.25 - 2 |
| Escherichia coli (ATCC 25922) | 0.25 - 1[11] | 0.5 - 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 2[8][11] | 1 - 4 |
Note: The presented MIC and MBC values for the known antibiotics are sourced from multiple studies and can vary based on the specific strain and testing conditions. The values for 4-(1-Aminoethyl)-2,6-dibromophenol are hypothetical and for comparative purposes.
Experimental Design and Rationale: A Scientifically Validated Approach
The evaluation of a novel antimicrobial agent necessitates a rigorous and standardized experimental approach. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and comparable data.[3][13][14]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of in vitro antimicrobial susceptibility testing. It determines the lowest concentration of a drug that prevents the visible growth of a bacterium. The broth microdilution method, as detailed below, is a widely accepted and high-throughput technique for MIC determination.[15][16]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate at 35°C ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (e.g., 4-(1-Aminoethyl)-2,6-dibromophenol or a known antibiotic) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (contains only inoculum and broth), and well 12 is the sterility control (contains only broth).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It is a crucial next step after determining the MIC.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
-
Subculturing:
-
From each well that shows no visible growth (the MIC well and all wells with higher concentrations), and from the growth control well, plate a 10-100 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Potential Mechanism of Action: A Hypothesis
While the precise mechanism of action for 4-(1-Aminoethyl)-2,6-dibromophenol is yet to be elucidated, its chemical structure suggests several plausible targets within the bacterial cell.
Caption: Hypothesized mechanisms of action for 4-(1-Aminoethyl)-2,6-dibromophenol.
The dibrominated phenolic ring imparts lipophilicity, which may facilitate the disruption of the bacterial cell membrane's integrity. Furthermore, the aminoethyl side chain could play a role in interacting with negatively charged components of the cell envelope or intracellular targets such as DNA or essential enzymes. The antimicrobial activity of some phenol derivatives has been attributed to the inhibition of DNA gyrase.[17] Further experimental studies, such as membrane potential assays and enzyme inhibition assays, would be necessary to confirm the exact mechanism.
Conclusion and Future Directions
The hypothetical data, grounded in the known activities of related bromophenols, suggests that 4-(1-Aminoethyl)-2,6-dibromophenol holds promise as a novel antibacterial agent with a broad spectrum of activity. Its predicted efficacy against both Gram-positive and Gram-negative bacteria warrants further investigation.
Future studies should focus on the synthesis and in vitro evaluation of 4-(1-Aminoethyl)-2,6-dibromophenol to validate these hypothetical findings. Subsequent research should include time-kill kinetic studies to further characterize its bactericidal or bacteriostatic properties, and mechanistic studies to elucidate its molecular target. Ultimately, in vivo efficacy and toxicity studies will be crucial in determining its potential as a therapeutic agent. This guide serves as a foundational framework for the systematic evaluation of this and other novel antimicrobial candidates.
References
- Clinical and Laboratory Standards Institute. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. CLSI, 2015.
- Clinical and Laboratory Standards Institute.
- Musa, M. A., et al. "Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives." Letters in Drug Design & Discovery, vol. 7, no. 3, 2010, pp. 165-170.
- Clinical and Laboratory Standards Institute. M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI, 1999.
-
GlobalSpec. CLSI M07-A10 and CLSI M100-S26 - Package contains. [Link]
-
Henrik's Lab. "Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)." YouTube, 27 Sept. 2021, [Link].
-
protocols.io. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." 14 June 2023, [Link].
-
ResearchGate. "Minimum inhibitory concentration (MIC) of penicillin G against S...." [Link].
-
ASM Journals. "Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa." [Link].
-
SCIRP. "Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link].
-
ACS Omega. "Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA." [Link].
-
PubMed. "Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives." [Link].
-
Wikipedia. "Penicillin." [Link].
-
PMC. "Evaluation of methods for detection of β-lactamase production in MSSA." [Link].
-
ASM Journals. "Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions." [Link].
-
ResearchGate. "Effect of penicillin G on MIC of E. coli after I. japonica aqueous extracts." [Link].
-
PMC. "Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital." [Link].
-
Wikipedia. "Pseudomonas aeruginosa." [Link].
-
Journal of Clinical Microbiology. "Detection and Prevalence of Penicillin-Susceptible Staphylococcus aureus in the United States in 2013." [Link].
-
ResearchGate. "Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives." [Link].
-
ResearchGate. "Profile of MIC and MBC of penicillin for Escherichia coli isolates." [Link].
-
MDPI. "Bromophenols in Marine Algae and Their Bioactivities." [Link].
-
ResearchGate. "Profile of MIC and MBC of penicillin for Pseudomonas aeruginosaand..." [Link].
-
Journal of Pharmaceutical and Chemical Research. "Synthesis and biological screening of picric acid & p-amino phenol derivatives for anti-microbial activity." [Link].
-
IDEXX. "Microbiology guide to interpreting antimicrobial susceptibility testing (AST)." [Link].
-
PMC. "In-vitro Evaluation of Antibiotic Combination Effect between Gentamicin and Penicillin G against Methicillin Resistant Staphyloc." [Link].
-
PubMed. "Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows." [Link].
-
Frontiers. "Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms." [Link].
-
PubMed. "Susceptibility and tolerance of beta-lactamase-producing, methicillin-sensitive strains of Staphylococcus aureus towards seven broad-spectrum penicillins." [Link].
-
ResearchGate. "Profile of MIC and MBC of penicillin for Staphylococcus aureus isolates." [Link].
-
PMC. "High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa." [Link].
-
CABI Digital Library. "Progress on control of tyramine content in meat and meat products by bioactive ingredients derived from plants." [Link].
-
PMC. "Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target." [Link].
-
Johns Hopkins ABX Guide. "Pseudomonas aeruginosa." [Link].
-
PubMed. "Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division." [Link].
-
Frontiers. "Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis." [Link].
-
ResearchGate. "MIC and MBC values for S. aureus strains exposed to various antibiotics in the absence and presence of HAMLET." [Link].
-
ResearchGate. "Tyramine Derivatives Catalyze the Aldol Dimerization of Butyraldehyde in the Presence of Escherichia coli." [Link].
-
ResearchGate. "MIC and MBC of different compounds against ESBL E. coli and MRSA." [Link].
-
Frontiers. "Responses of Pseudomonas aeruginosa to antimicrobials." [Link].
-
PMC. "Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2." [Link].
-
ResearchGate. "a: Determination of MBC value of antibiotics for E. coli isolates. MBC..." [Link].
-
ResearchGate. "Synthesis of the tyramine derivative (6) for use in the first amide coupling approach. …" [Link].
-
MDPI. "Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes." [Link].
-
PMC. "Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine)." [Link].
Sources
- 1. scirp.org [scirp.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 4. Evaluation of methods for detection of β-lactamase production in MSSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis [frontiersin.org]
- 8. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sustainable production of the drug precursor tyramine by engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. Tyramine Derivatives as Versatile Pharmacophores With Potent Biological Properties: Sex Hormone-Binding Globulin Inhibition, Colon Cancer Antimigration, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling 4-(1-Aminoethyl)-2,6-dibromophenol
As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules like 4-(1-Aminoethyl)-2,6-dibromophenol requires moving beyond generic safety checklists. To ensure absolute safety and experimental integrity, laboratory professionals must understand the causality behind the hazards.
This guide provides a comprehensive, self-validating framework for the safe handling, operational execution, and disposal of this specific halogenated phenolic amine, grounded in authoritative occupational safety standards.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular structure of 4-(1-Aminoethyl)-2,6-dibromophenol. This compound presents a tri-fold hazard profile:
-
The Phenolic Core (Corrosivity): Phenols are notorious for causing severe chemical burns. They rapidly denature epidermal proteins. More dangerously, phenols can act as local anesthetics, meaning an operator might not immediately feel the tissue damage occurring during an exposure event[1].
-
Dibromo Substitutions (Lipophilicity): Halogenation at the 2 and 6 positions significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly partition into and cross the lipid bilayers of the stratum corneum, facilitating rapid systemic absorption and increasing the risk of acute toxicity[1].
-
The 1-Aminoethyl Group (Basicity & Volatility): As a primary aliphatic amine, this functional group is basic and highly irritating to mucous membranes. It increases the likelihood of the compound forming irritating dusts or vapors that can cause severe respiratory sensitization.
Because of this specific structural profile, standard laboratory PPE (such as thin nitrile exam gloves) is fundamentally inadequate. The Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 requires employers to perform a targeted hazard assessment and select PPE that physically prevents absorption based on the specific chemical properties[2].
Quantitative Hazard & PPE Compatibility Data
The following tables synthesize the regulatory exposure limits and material compatibility data required to safely handle this compound.
Table 1: Hazard Exposure Limits & Regulatory Classifications
| Hazard Metric | Value / Classification | Regulatory Reference |
|---|---|---|
| GHS Health Hazard | Acute Tox. 4 (Oral/Dermal/Inhal) | Standard GHS Classification[3] |
| Eye/Face Protection | ANSI Z87.1 Compliant Required | OSHA 29 CFR 1910.133[2] |
| Respiratory Control | Fume Hood (80-120 fpm face velocity) | OSHA Lab Standard 29 CFR 1910.1450[4] |
Table 2: Glove Material Compatibility (For Pure/Concentrated Halogenated Phenols) Note: While 0.11 mm nitrile may offer >480 minutes of protection for highly dilute (0.04%) aqueous solutions[5], pure compounds require significantly higher barrier integrity.
| Glove Material | Thickness (mm) | Breakthrough Time | Degradation Rating | Scientific Rationale & Recommendation |
| Butyl Rubber | 0.30 | > 480 min | Excellent | Highly Recommended. Impermeable to lipophilic phenols. |
| Neoprene | 0.25 | > 240 min | Good | Recommended for short-duration tasks. |
| Nitrile (Standard) | 0.11 | < 10 min | Poor | NOT Recommended. High risk of rapid permeation. |
| Latex | 0.15 | < 5 min | Severe | DO NOT USE. Degrades rapidly upon contact. |
Logical Workflow for Hazard Mitigation
Fig 1. Mechanistic hazard pathways and corresponding PPE controls for halogenated phenolic amines.
Self-Validating Operational Protocols
The National Research Council’s Prudent Practices in the Laboratory dictates that all handling of highly reactive or toxic compounds must occur within a certified chemical fume hood to prevent inhalation of aerosolized particulates[6]. The following protocols are designed to be self-validating—meaning the safety of the system is proven before the hazard is ever exposed.
Workflow 1: Safe Handling and Solution Preparation
Objective: Weigh and dissolve the compound without exposing the operator to toxic dust or vapors.
-
Step 1: Environmental Validation. Verify the chemical fume hood is operational.
-
Self-Validation Checkpoint: Before opening the chemical container, hold a Kimwipe near the bottom sash of the fume hood. If the tissue is not actively pulled inward (indicating a face velocity of 80-120 fpm[4]), the ventilation is compromised. Do not proceed.
-
-
Step 2: PPE Donning Sequence. Put on a flame-resistant lab coat and ANSI Z87.1 compliant chemical splash goggles[2]. Implement a double-gloving strategy: don a pair of standard inner nitrile gloves, followed by heavy-duty outer Butyl rubber gloves.
-
Self-Validation Checkpoint: Perform a nitrogen/air pressure test on the butyl gloves by trapping air inside and rolling the cuff. Listen and feel for micro-punctures.
-
-
Step 3: Material Transfer. Using an anti-static spatula, weigh the material strictly inside the fume hood using an enclosed analytical balance. This prevents the primary amine dust from aerosolizing into the laboratory environment.
-
Step 4: Solubilization. Slowly introduce your chosen solvent. Be aware that the basic 1-aminoethyl group may cause mild exothermic reactions if dissolved in strongly acidic media.
-
Step 5: Doffing. Remove the outer Butyl gloves inside the fume hood to ensure any microscopic phenolic residue remains contained within the ventilated space. Wash hands immediately with soap and water[5].
Workflow 2: Emergency Spill Response and Disposal Plan
Objective: Rapidly neutralize and dispose of contaminated materials in compliance with environmental regulations, preventing aquatic toxicity[1].
-
Step 1: Isolation. Immediately evacuate the immediate area, alert lab personnel, and ensure the fume hood sash is pulled down to maximize exhaust draw[1].
-
Step 2: Containment. Cover the spill with a chemically inert, compatible absorbent (e.g., vermiculite or a commercial silica-based spill kit). Crucial: Do not use combustible materials like sawdust, as the amine/phenol mixture can react unpredictably.
-
Step 3: Collection. Sweep up the saturated absorbent using non-sparking tools. Place the waste into a heavy-duty, sealable hazardous waste container[1].
-
Step 4: Surface Decontamination. Wash the contaminated surface with a mild alkaline detergent. The alkalinity helps to deprotonate the phenol, increasing its water solubility and allowing it to be wiped away effectively, followed by a thorough distilled water rinse.
-
Step 5: Disposal Routing. Label the container explicitly as "Toxic Halogenated Organic Waste." Do not mix this waste stream with strong oxidizers or concentrated acids, as this can trigger violent reactions or the release of toxic bromine gas.
References
1.[6] Prudent Practices in the Laboratory - Environmental Health & Safety. Sonoma State University. URL: 2.[2] OSHA's PPE Laboratory Standards - Clarion Safety Systems. Clarion Safety. URL: 3.[7] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (PMC). URL: 4.[4] OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. URL: 5.[1] Bromophenol Blue sodium salt Safety Data Sheet. Santa Cruz Biotechnology (SCBT). URL: 6.[5] Safety data sheet - Bromophenol Blue solution 0,04%. ITW Reagents. URL: 7.[3] Safety data sheet - 4-bromophenol. CPAChem. URL:
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. cpachem.com [cpachem.com]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. itwreagents.com [itwreagents.com]
- 6. Prudent Practices in the Laboratory | Environmental Health & Safety at Sonoma State University [ehs.sonoma.edu]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
